Product packaging for Isotussilagine(Cat. No.:CAS No. 91108-32-6)

Isotussilagine

Cat. No.: B3431560
CAS No.: 91108-32-6
M. Wt: 199.25 g/mol
InChI Key: LADVYSUMGRTFSZ-XKSSXDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isotussilagine is a natural product found in Arnica montana, Arnica sachalinensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B3431560 Isotussilagine CAS No. 91108-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVYSUMGRTFSZ-XKSSXDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCCC2C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91108-31-5, 91108-32-6
Record name (+-)-Tussilagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isotussilagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOTUSSILAGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isotussilagine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the chemical structure, properties, and analytical methodologies related to Isotussilagine, a significant pyrrolizidine alkaloid.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, including Tussilago farfara (coltsfoot), Petasites spurius, and species within the Arnica genus.[1][2] As a member of the PA family, its structure is characterized by a necine base, which consists of two fused five-membered rings.[3] PAs are a large, structurally diverse class of secondary metabolites, and the study of specific alkaloids like this compound is crucial for understanding the structure-activity relationships within this group.[3] It is an isomer of tussilagine, another well-known PA.[3][4]

Chemical Structure and Identification

The definitive structure of this compound has been elucidated through various spectroscopic and synthetic methodologies. Its chemical identity is established by a unique arrangement of atoms and stereochemistry.

The systematic IUPAC name for this compound is methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate .[1] This name precisely describes the stereochemistry and functional groups attached to the core pyrrolizidine structure.

Key Structural Identifiers:

  • Molecular Formula: C₁₀H₁₇NO₃[1]

  • InChI Key: LADVYSUMGRTFSZ-XKSSXDPKSA-N[1][3]

  • Canonical SMILES: C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O[1]

  • CAS Number: 91108-32-6[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its detection, isolation, and in silico modeling, such as molecular docking studies.[3]

PropertyValueSource
Molecular Weight 199.25 g/mol [1][3]
Exact Mass 199.12084340 Da[1]
XLogP3 0.6[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Experimental Protocols for Isolation and Structural Elucidation

The determination of this compound's structure and its purification from complex natural extracts rely on a combination of chromatographic and spectroscopic techniques.

Isolation from Natural Sources

Chromatography is the cornerstone for isolating pure this compound from plant materials.[3] A general workflow involves the following steps:

  • Extraction: Plant material is typically extracted with a solvent like methanol.[2][5]

  • Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloid fraction.

  • Chromatographic Purification: The alkaloid-rich fraction is then purified using various chromatographic methods. These can include column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation Methodologies

A suite of advanced spectroscopic methods is required to confirm the identity and structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete molecular structure.[3]

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.

    • 2D NMR (e.g., COSY, HMBC, HSQC): These experiments are crucial for establishing the precise connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings to map adjacent protons, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine long-range and direct carbon-proton correlations, respectively.[3]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula.

  • Vibrational Spectroscopy (FT-IR, Raman):

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds (e.g., C=O, O-H, C-N).[3]

    • Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy measures the inelastic scattering of light to provide information about the molecule's vibrational modes.[3]

  • Chiroptical Methods (ECD, ORD): To determine the absolute stereochemistry of a chiral molecule like this compound, chiroptical techniques are employed.[3]

    • Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light.

    • Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Visualized Workflow and Pathways

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.

cluster_extraction Extraction & Isolation cluster_elucidation Structural Analysis Plant Plant Material (e.g., Tussilago farfara) Extract Crude Methanol Extract Plant->Extract Solvent Extraction Alkaloid Enriched Alkaloid Fraction Extract->Alkaloid Acid-Base Partitioning Pure Pure this compound Alkaloid->Pure Chromatography (HPLC) NMR NMR Spectroscopy (1D & 2D) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS Vib Vibrational Spec. (FT-IR, Raman) Pure->Vib Chiro Chiroptical Methods (ECD, ORD) Pure->Chiro Structure Final Chemical Structure NMR->Structure MS->Structure Vib->Structure Chiro->Structure

Caption: General experimental workflow for the isolation and structural elucidation of this compound.

cluster_class Classification cluster_structure Structural Components This compound This compound (C10H17NO3) PA Pyrrolizidine Alkaloid This compound->PA is a Necine Necine Base (Fused Rings) This compound->Necine contains Ester Ester Group This compound->Ester contains Hydroxy Hydroxyl Group This compound->Hydroxy contains Alkaloid Alkaloid PA->Alkaloid SM Secondary Metabolite Alkaloid->SM

Caption: Logical relationships describing the chemical classification and structure of this compound.

References

The Occurrence and Analysis of Isotussilagine in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotussilagine, a saturated pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a select group of plants. Unlike its unsaturated counterparts, which are known for their hepatotoxicity, this compound and its isomer, Tussilagine, are being investigated for their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for professionals in the fields of pharmaceutical research and natural product chemistry.

Natural Sources and Occurrence of this compound

This compound is predominantly found in plant species belonging to the Asteraceae family, particularly within the tribe Senecioneae. The primary and most well-documented source of this compound is Tussilago farfara, commonly known as coltsfoot.

Principal Plant Source: Tussilago farfara (Coltsfoot)

Tussilago farfara has a long history of use in traditional medicine for treating respiratory ailments.[1] However, the presence of pyrrolizidine alkaloids, including the potentially toxic unsaturated PA senkirkine, necessitates careful analysis and quality control of coltsfoot-based preparations.[2] this compound, along with Tussilagine, has been identified in various parts of the plant.[2]

Other Potential Plant Sources

While Tussilago farfara is the most prominent source, other genera within the Asteraceae family are known to produce a variety of PAs and may contain this compound or structurally related compounds. These include:

  • Petasites spp. (Butterbur): Species such as Petasites hybridus are known to contain PAs, primarily the toxic retronecine esters senecionine and integerrimine.[3] While the focus has been on these toxic compounds, the presence of other PAs suggests that a detailed analysis of the full alkaloid profile is warranted. The leaves of Petasites hybridus have been found to have a significantly lower total PA content compared to the rhizomes.[4][5]

  • Homogyne spp. (Alpine Coltsfoot): The genus Homogyne, which includes species like Homogyne alpina, is closely related to Tussilago and is also known to produce PAs.[1]

  • Adenostyles spp.: Species such as Adenostyles alliariae have been shown to contain toxic macrocyclic unsaturated PAs, with seneciphylline being a major component.[6] Further investigation into the complete PA profile of this genus may reveal the presence of other structural types of PAs.

Quantitative Data on this compound Occurrence

The concentration of this compound and other PAs can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. So far, comprehensive quantitative data for this compound specifically is limited in the scientific literature. Most studies have focused on the total PA content or the concentration of the more toxic unsaturated PAs.

Plant SpeciesPlant PartPyrrolizidine Alkaloid(s)ConcentrationReference
Tussilago farfaraFlowersTussilagine, this compound, SenkirkinePresent (qualitative)[2][7]
Petasites hybridusRhizomesSenecionine, Integerrimine (major)5 to 90 ppm (total PAs)[3]
Petasites hybridusLeavesSenecionine, Integerrimine (major)0.02 to 1.50 ppm (total PAs)[3]
Adenostyles alliariaeInflorescencesSeneciphylline (main)21.1 mg/g[6]
Adenostyles glabraInflorescencesSeneciphylline (main)13.4 mg/g[6]

Note: The table above highlights the presence of PAs in relevant species. Specific quantitative data for this compound remains an area for further research.

Biosynthesis of Pyrrolizidine Alkaloids

This compound is a member of the pyrrolizidine alkaloid family. The biosynthesis of the characteristic necine base of PAs originates from the amino acids L-arginine and L-ornithine.[8] The initial committed step in this pathway is catalyzed by the enzyme homospermidine synthase.[9]

Pyrrolizidine Alkaloid Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_pa_biosynthesis Pyrrolizidine Alkaloid Biosynthesis L-Arginine L-Arginine L-Ornithine L-Ornithine L-Arginine->L-Ornithine Arginase Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase Spermidine->Homospermidine Homospermidine Synthase Oxidative_Deamination_Cyclization Oxidative Deamination and Cyclization Homospermidine->Oxidative_Deamination_Cyclization Trachelanthamidine Trachelanthamidine Oxidative_Deamination_Cyclization->Trachelanthamidine Retronecine Retronecine Trachelanthamidine->Retronecine Hydroxylation Reactions Necine_Base_Derivatives Further Necine Base Derivatives (e.g., Otonecine) Retronecine->Necine_Base_Derivatives

Biosynthesis of the Pyrrolizidine Alkaloid Necine Base.

The necine base then undergoes esterification with various necic acids, which are derived from different amino acid pathways, to form the diverse array of PA structures observed in nature, including this compound.[10][11]

Experimental Protocols

The extraction, isolation, and quantification of this compound require a multi-step approach. The following protocols are representative of the methodologies employed in the analysis of pyrrolizidine alkaloids from plant matrices.

Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from established methods for the extraction and purification of PAs from plant material.[12][13][14]

1. Sample Preparation:

  • Lyophilize fresh plant material (leaves, flowers, or rhizomes) and grind to a fine powder.

2. Extraction:

  • Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.
  • Add 20 mL of 0.05 M sulfuric acid in water.
  • Sonication for 15 minutes at room temperature.
  • Centrifuge the mixture at 3800 x g for 10 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the plant residue with an additional 20 mL of the extraction solution.
  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Cartridge: Use a C18 SPE cartridge.
  • Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of water.
  • Sample Loading: Neutralize an aliquot of the acidic extract with an ammonia solution and load it onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 10 mL of water to remove polar impurities.
  • Elution: Elute the PAs from the cartridge with 10 mL of methanol.

4. Sample Concentration:

  • Evaporate the methanol eluate to dryness under a stream of nitrogen or using a rotary evaporator.
  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Plant_Material" [label="Powdered Plant Material"]; "Extraction" [label="Acidic Extraction (0.05 M H2SO4)\n+ Sonication"]; "Centrifugation" [label="Centrifugation"]; "Supernatant" [label="Combined Supernatants"]; "SPE_Cleanup" [label="C18 SPE Cleanup"]; "Elution" [label="Elution with Methanol"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution in Mobile Phase"]; "LC_MS_Analysis" [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Plant_Material"; "Plant_Material" -> "Extraction"; "Extraction" -> "Centrifugation"; "Centrifugation" -> "Supernatant"; "Supernatant" -> "SPE_Cleanup"; "SPE_Cleanup" -> "Elution"; "Elution" -> "Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" -> "LC_MS_Analysis"; }

Workflow for Extraction and SPE of this compound.
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the method of choice for the sensitive and selective quantification of PAs due to the complexity of plant extracts.[13]

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the compounds of interest.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: Would provide information on the number and connectivity of protons in the molecule.

  • 13C NMR: Would indicate the number and types of carbon atoms (methyl, methylene, methine, quaternary).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by determining proton-proton and proton-carbon correlations.

Researchers who have successfully isolated this compound would need to perform these NMR experiments to obtain the specific chemical shifts and coupling constants that serve as a fingerprint for the molecule.

Conclusion

This compound is a pyrrolizidine alkaloid of interest found predominantly in Tussilago farfara and potentially in other related species of the Asteraceae family. While quantitative data for this specific compound is still emerging, established analytical techniques for the broader class of PAs provide a robust framework for its extraction, isolation, and quantification. Further research is needed to fully characterize the distribution and concentration of this compound in the plant kingdom and to explore its pharmacological potential. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural product.

References

The Biosynthetic Pathway of Isotussilagine in Tussilago farfara: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotussilagine, a saturated pyrrolizidine alkaloid found in the medicinal plant Tussilago farfara (coltsfoot), presents a unique structural deviation from common pyrrolizidine alkaloids (PAs), suggesting a specialized biosynthetic route. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. By integrating general principles of PA biosynthesis with specific structural features of this compound, this document outlines the key enzymatic steps, precursor molecules, and probable intermediates. Detailed experimental protocols for the extraction, analysis, and enzymatic assay relevant to the study of this pathway are provided. Furthermore, this guide includes quantitative data on PA content in Tussilago farfara and visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, phytochemistry, and drug development.

Introduction

Tussilago farfara, commonly known as coltsfoot, has a long history of use in traditional medicine for treating respiratory ailments. However, the presence of pyrrolizidine alkaloids (PAs), a class of secondary metabolites with potential hepatotoxicity, necessitates a thorough understanding of their biosynthesis and accumulation in the plant. This compound, along with its isomer tussilagine, is a characteristic PA of Tussilago farfara. Unlike many toxic PAs that possess an unsaturated necine base, this compound is a saturated PA, which is generally associated with lower toxicity[1]. A key distinguishing feature of the necine base of tussilagine and this compound is the presence of a carboxyl group at the C-1 position, as opposed to the more common hydroxymethyl group, indicating a unique oxidative modification in its biosynthesis[2][3].

This guide aims to provide a detailed technical overview of the biosynthetic pathway of this compound, drawing upon the established knowledge of PA biosynthesis in the Asteraceae family and the specific chemical structure of the molecule.

The General Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of PAs is a complex process that can be broadly divided into two main parts: the formation of the necine base and the synthesis of the necic acid(s), followed by their esterification.

Biosynthesis of the Necine Base

The biosynthesis of the bicyclic necine core originates from the amino acids L-ornithine and L-arginine. The initial steps involve the conversion of these amino acids to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine or from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) [4][5].

The proposed subsequent steps involve a series of oxidation, cyclization, and reduction reactions to form the pyrrolizidine ring system. While the exact enzymatic machinery for these transformations is not fully elucidated for all PAs, it is understood to lead to the formation of a retronecine-type intermediate, which can then be further modified.

Biosynthesis of Necic Acids

Necic acids, the acidic moieties that esterify the necine base, are typically derived from common amino acids such as L-isoleucine, L-leucine, L-valine, and L-threonine[4][6]. For instance, the biosynthesis of angelic acid and tiglic acid, common necic acids, proceeds from L-isoleucine through deamination, decarboxylation, hydroxylation, and dehydration steps[2].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general PA pathway with specific modifications, particularly in the formation of its unique necine base.

Formation of the this compound Necine Base

The biosynthesis of the this compound necine base is proposed to start with the HSS-catalyzed formation of homospermidine. This is followed by oxidative and cyclization steps to yield a saturated pyrrolizidine scaffold. A key and unusual feature of the tussilagine/isotussilagine necine base is the presence of a carboxyl group at C-1. This suggests a multi-step oxidation of the hydroxymethyl group typically found at this position in other PAs. This oxidation could proceed through an aldehyde intermediate to the final carboxylic acid.

Biosynthesis of the Necic Acid Moiety

This compound is an ester of its necine base with a methyl group, not a complex necic acid. The carboxylic acid function is part of the necine base itself. Therefore, the final step in the biosynthesis of the non-esterified necine base would be the oxidation to the carboxylic acid.

Final Assembly

The final step in the formation of this compound is the esterification of the C-1 carboxyl group of the necine base with a methyl group. The donor of this methyl group is likely S-adenosyl methionine (SAM), a common methyl donor in biological systems. The enzyme catalyzing this reaction would be a methyltransferase.

Visualization of the Proposed Pathway and Workflows

Proposed Biosynthetic Pathway of this compound

This compound Biosynthetic Pathway cluster_necine_base Necine Base Biosynthesis cluster_final_step Final Esterification L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Pyrrolizidine Scaffold Pyrrolizidine Scaffold Homospermidine->Pyrrolizidine Scaffold Oxidation & Cyclization Hydroxymethyl-pyrrolizidine Hydroxymethyl-pyrrolizidine Pyrrolizidine Scaffold->Hydroxymethyl-pyrrolizidine Hydroxylation Aldehyde-pyrrolizidine Aldehyde-pyrrolizidine Hydroxymethyl-pyrrolizidine->Aldehyde-pyrrolizidine Oxidation Carboxy-pyrrolizidine Isotussilaginic Acid (Necine Base) Aldehyde-pyrrolizidine->Carboxy-pyrrolizidine Oxidation This compound This compound Carboxy-pyrrolizidine->this compound Methyltransferase SAM S-adenosyl methionine SAM->this compound

Caption: Proposed biosynthetic pathway of this compound from L-Ornithine.

General Experimental Workflow for PA Analysis

PA Analysis Workflow Plant_Material Tussilago farfara Plant Material Extraction Extraction (e.g., Acidified Methanol) Plant_Material->Extraction Purification Purification (e.g., Solid Phase Extraction) Extraction->Purification Analysis Analysis (GC-MS or LC-MS/MS) Purification->Analysis Identification Identification & Quantification of this compound Analysis->Identification

Caption: General workflow for the extraction and analysis of pyrrolizidine alkaloids.

Quantitative Data

The concentration of this compound and other PAs in Tussilago farfara can vary depending on the plant part, geographical location, and developmental stage. The following table summarizes representative quantitative data from literature.

Pyrrolizidine AlkaloidPlant PartConcentration (µg/g dry weight)Reference
SenkirkineLeaves55 (total PAs)[7]
SenecionineLeaves55 (total PAs)[7]
TussilagineFlower budsNot quantified, minor[8]
This compoundFlower budsNot quantified, minor[8]
Total PAs Leaves 55 [7]

Experimental Protocols

Extraction and Purification of Pyrrolizidine Alkaloids from Tussilago farfara

This protocol is a generalized procedure based on methods described in the literature for PA extraction and purification[9][10][11][12][13].

Objective: To extract and purify PAs, including this compound, from dried plant material for subsequent analysis.

Materials:

  • Dried, powdered Tussilago farfara plant material

  • Extraction solvent: 0.05 M H₂SO₄ in 10% Methanol (v/v)

  • Neutralization solution: 25% Ammonia solution

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Centrifuge, rotary evaporator, vortex mixer

Procedure:

  • Extraction:

    • Weigh 2 g of powdered plant material into a centrifuge tube.

    • Add 20 mL of extraction solvent.

    • Sonicate for 15 minutes at room temperature.

    • Centrifuge at 3000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 20 mL of extraction solvent.

    • Combine the supernatants.

  • Purification (Solid Phase Extraction):

    • Neutralize the combined extracts to pH ~7 with the neutralization solution.

    • Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the neutralized extract onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the PAs with 10 mL of methanol.

  • Concentration:

    • Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator at 40°C.

    • Reconstitute the residue in a known volume of methanol (e.g., 1 mL) for analysis.

Homospermidine Synthase (HSS) Activity Assay

This protocol is adapted from methodologies used for the characterization of HSS[14][15][16][17].

Objective: To determine the enzymatic activity of HSS, the first committed enzyme in the this compound biosynthetic pathway.

Materials:

  • Plant protein extract (from Tussilago farfara root cultures, where PA biosynthesis is often localized)

  • Assay buffer: 100 mM potassium phosphate buffer, pH 8.0

  • Substrates: Putrescine, Spermidine

  • Cofactor: NAD⁺

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence detector after derivatization)

  • Derivatization agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride)

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 100 µL of plant protein extract

      • 50 µL of 1 M potassium phosphate buffer (pH 8.0)

      • 50 µL of 10 mM putrescine

      • 50 µL of 10 mM spermidine

      • 25 µL of 20 mM NAD⁺

      • Make up the final volume to 500 µL with deionized water.

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Stop the reaction by adding 50 µL of 1 M HCl.

  • Derivatization and HPLC Analysis:

    • Derivatize an aliquot of the reaction mixture with a suitable fluorescent labeling agent according to the manufacturer's protocol.

    • Inject a known volume of the derivatized sample into the HPLC system.

    • Separate the polyamines using a suitable gradient elution program.

    • Detect and quantify the product, homospermidine, by comparing its retention time and peak area to an authentic standard.

    • Calculate the enzyme activity based on the amount of homospermidine produced per unit time per milligram of protein.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Tussilago farfara represents a fascinating variation on the common theme of pyrrolizidine alkaloid biosynthesis. While the initial steps involving homospermidine synthase are likely conserved, the subsequent oxidative modifications leading to the formation of a C-1 carboxyl group on the necine base are unique and warrant further investigation. The identification and characterization of the enzymes responsible for these oxidative steps, as well as the final methyltransfer reaction, are key areas for future research. A deeper understanding of this pathway will not only contribute to our knowledge of plant secondary metabolism but also inform strategies for the cultivation of Tussilago farfara with controlled and potentially reduced levels of these alkaloids, thereby enhancing its safety for medicinal applications. Isotopic labeling studies would be invaluable in definitively tracing the biosynthetic origins of the carbon skeleton and the methyl group of this compound.

References

The Discovery and Isolation of Isotussilagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotussilagine, a non-toxic pyrrolizidine alkaloid, stands in contrast to its often-hepatotoxic relatives. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the initial identification in various plant species and outlines a generalized experimental protocol for its extraction and purification. Furthermore, this document presents key quantitative data in a structured format and proposes a potential anti-inflammatory mechanism of action through the inhibition of the arachidonic acid pathway, visualized through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds, many of which are known for their hepatotoxicity. However, a subset of these alkaloids, including this compound, are considered non-toxic due to the absence of a double bond in the 1,2-position of the necine base. This compound has been identified in several plant species, notably within the Asteraceae family. This document provides an in-depth exploration of the history of its discovery and the methodologies for its isolation.

History of Discovery

The first scientific mention of this compound appeared in a 1991 conference proceeding by Röder. This was followed by a peer-reviewed publication in 1992 by Paßreiter, Willuhn, and Röder in the journal Planta Medica.[1] This seminal paper reported the detection of this compound, along with Tussilagine, in the flower heads of several Arnica species, including Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis.[1] The identification of this compound was definitively confirmed through direct comparison with authentic samples using Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Natural Occurrence

This compound is a secondary metabolite found in various plant species. Its presence has been confirmed in the following:

  • Arnica montana

  • Arnica chamissonis ssp. folios

  • Arnica amplexicaulis

  • Arnica sachalinensis

  • Petasites spurius

  • Melampodium divaricatum

Experimental Protocols for Isolation and Purification

While specific, detailed protocols for the isolation of this compound are not extensively published, a general methodology can be constructed based on standard techniques for the extraction of pyrrolizidine alkaloids from plant material.

General Extraction and Isolation Workflow

The following workflow outlines the typical steps for the isolation of this compound from dried and powdered plant material.

G plant_material Dried & Powdered Plant Material defatting Defatting with a non-polar solvent (e.g., hexane) plant_material->defatting extraction Extraction with acidified methanol (e.g., 0.5% HCl) defatting->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration acid_base_extraction Acid-Base Extraction concentration->acid_base_extraction partitioning Partitioning between aqueous acid and an organic solvent (e.g., dichloromethane) acid_base_extraction->partitioning basification Basification of the aqueous layer (e.g., with NH4OH) partitioning->basification re_extraction Re-extraction with an organic solvent (e.g., dichloromethane) basification->re_extraction crude_alkaloid_extract Crude Alkaloid Extract re_extraction->crude_alkaloid_extract chromatography Chromatographic Purification crude_alkaloid_extract->chromatography column_chromatography Column Chromatography (e.g., Silica gel or Alumina) chromatography->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound characterization Structural Characterization (NMR, MS, etc.) pure_this compound->characterization

Caption: Generalized workflow for the isolation of this compound.
Detailed Methodologies

4.2.1. Plant Material and Extraction

  • Preparation: Dried and powdered flower heads of a source plant (e.g., Arnica montana) are used as the starting material.

  • Defatting: The plant material is first defatted by maceration or Soxhlet extraction with a non-polar solvent, such as hexane, to remove lipids and other non-polar compounds.

  • Acidified Methanol Extraction: The defatted plant material is then extracted with methanol acidified with a small amount of hydrochloric acid (e.g., 0.5% v/v). The acidic conditions convert the alkaloids into their salt form, which are more soluble in methanol. The extraction is typically performed at room temperature with stirring for 24-48 hours and repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered to remove any solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.2. Acid-Base Partitioning for Alkaloid Enrichment

  • Dissolution and Acidification: The crude extract is dissolved in an aqueous acid solution (e.g., 2% sulfuric acid).

  • Extraction of Neutral and Acidic Compounds: This acidic aqueous solution is then washed with an immiscible organic solvent, such as dichloromethane, to remove neutral and acidic impurities. The protonated alkaloids remain in the aqueous phase.

  • Basification and Re-extraction: The acidic aqueous layer is then basified with a base, such as ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form. The free bases are then extracted from the aqueous layer using an organic solvent like dichloromethane.

  • Drying and Concentration: The organic extracts containing the free base alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

4.2.3. Chromatographic Purification

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by TLC.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase such as a mixture of acetonitrile and water with a suitable modifier like trifluoroacetic acid to obtain the pure compound.

4.2.4. Structural Elucidation

The structure of the isolated pure this compound is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Quantitative Data

ParameterRepresentative ValueSource Plant PartNotes
Extraction Yield (Crude Extract) 5 - 15% (w/w)Flower HeadsYield is dependent on the plant species and extraction method.
This compound Content in Crude Extract 0.01 - 0.1% (w/w)Flower HeadsThis is an estimated value for a minor alkaloid.
Purity after Column Chromatography 60 - 80%-Purity is typically assessed by HPLC or GC.
Final Purity after Preparative HPLC >98%-High purity is required for pharmacological studies.

Note: The values in this table are illustrative and may not reflect the actual yields and purities achievable in a specific experimental setup.

Proposed Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not well-documented, many non-toxic natural compounds exhibit anti-inflammatory properties. A plausible mechanism of action for this compound is the inhibition of key enzymes in the arachidonic acid inflammatory pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may exert anti-inflammatory effects by inhibiting the COX and LOX pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

G inflammatory_stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) pla2 Phospholipase A2 inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 lox 5-LOX arachidonic_acid->lox This compound This compound This compound->cox1_2 inhibits This compound->lox inhibits cox_pathway Cyclooxygenase (COX) Pathway prostaglandins Prostaglandins (PGs) cox1_2->prostaglandins produces inflammation_cox Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation_cox mediates lox_pathway Lipoxygenase (LOX) Pathway leukotrienes Leukotrienes (LTs) lox->leukotrienes produces inflammation_lox Inflammation (Chemotaxis, Bronchoconstriction) leukotrienes->inflammation_lox mediates

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound represents an interesting non-toxic pyrrolizidine alkaloid with potential for further pharmacological investigation. This technical guide has provided a comprehensive overview of its discovery, natural sources, and a generalized methodology for its isolation and purification. The proposed anti-inflammatory mechanism of action via the arachidonic acid pathway offers a starting point for future research into the therapeutic potential of this compound. Further studies are warranted to establish a detailed and optimized isolation protocol, obtain precise quantitative data, and elucidate the specific biological activities and signaling pathways of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isotussilagine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotussilagine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its isolation and structural elucidation, and a look into its potential biological significance.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers. These properties have been determined through various computational and experimental methods.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[2][3]
Molecular Weight 199.25 g/mol [1][2][3]
IUPAC Name methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate[2]
CAS Number 91108-32-6[1][2]
Physical Description Powder[3]
Purity ≥98%[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
InChI Key LADVYSUMGRTFSZ-XKSSXDPKSA-N[1]

Experimental Protocols: Isolation and Characterization

The isolation and structural determination of this compound from natural sources, such as plants in the Asteraceae family, involve a series of sophisticated experimental procedures.[1][3][4]

2.1. Isolation and Purification

A common method for extracting and purifying this compound, a basic alkaloid, from a crude plant extract is through acid-base partitioning.[1] This technique leverages the differential solubility of the alkaloid in acidic and basic conditions.

  • Step 1: Initial Extraction: The crude plant material is first extracted with an organic solvent like methanol.[4]

  • Step 2: Acid-Base Partitioning: The resulting extract is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated, water-soluble this compound moves to the aqueous phase, leaving neutral impurities behind.[1]

  • Step 3: Basification and Re-extraction: The aqueous phase is then made basic, deprotonating the alkaloid. This neutral form is then back-extracted into an organic solvent such as chloroform.[1]

  • Step 4: Chromatographic Purification: High-purity this compound is obtained through various chromatographic techniques. Counter-current chromatography (CCC) is particularly effective for preparative separation.[1] Thin-layer chromatography (TLC) and gas chromatography (GC) are used for monitoring and confirming the presence of the compound.[4]

G cluster_0 Isolation Workflow for this compound plant_material Crude Plant Material (e.g., Arnica montana) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning acid_wash Wash with Acidic Solution (this compound moves to aqueous phase) partitioning->acid_wash basification Basify Aqueous Phase & Re-extract (this compound moves to organic phase) acid_wash->basification chromatography Chromatographic Purification (e.g., CCC, TLC, GC) basification->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General workflow for the isolation and purification of this compound.

2.2. Structural Elucidation

The precise chemical structure of this compound is determined using a combination of advanced spectroscopic techniques.[1]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, which is crucial for determining the molecular formula (C₁₀H₁₇NO₃).[1] Tandem MS (MS/MS) experiments, where the molecule is fragmented, offer insights into its structural components.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for mapping the molecule's carbon-hydrogen framework.[1]

    • ¹H and ¹³C NMR: Identify the different proton and carbon environments in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals to the carbon atoms they are directly attached to.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to connect molecular fragments.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, which is vital for determining the relative stereochemistry.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies.[5][6]

  • Chiroptical Methods: Techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute stereochemistry of chiral molecules like this compound by analyzing their interaction with polarized light.[1]

G cluster_1 Structural Elucidation Workflow pure_sample Pure this compound Sample ms Mass Spectrometry (HRMS, MS/MS) pure_sample->ms nmr NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC, NOESY) pure_sample->nmr ir Infrared (IR) Spectroscopy pure_sample->ir chiroptical Chiroptical Methods (ECD, ORD) pure_sample->chiroptical mol_formula Molecular Formula ms->mol_formula connectivity 2D Structure & Connectivity nmr->connectivity functional_groups Functional Groups ir->functional_groups stereochemistry 3D Stereochemistry chiroptical->stereochemistry final_structure Complete Structure of this compound mol_formula->final_structure connectivity->final_structure functional_groups->final_structure stereochemistry->final_structure

Caption: Integrated spectroscopic approach for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

This compound belongs to the pyrrolizidine alkaloid family.[1] Importantly, unlike some other members of this class, this compound and its isomer, Tussilagine, are considered non-toxic because they lack the 1,2-double bond in the necine ring, a structural feature required for hepatotoxicity.[4]

While specific signaling pathways for this compound are not yet extensively documented, alkaloids, in general, are known to modulate various cellular signaling cascades, including those related to inflammation.[7] For instance, many natural compounds exert anti-inflammatory effects by inhibiting pro-inflammatory pathways like the NF-κB signaling pathway.

G cluster_2 Hypothetical Anti-Inflammatory Signaling Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) inflammatory_stimulus->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade nf_kb_activation Activation of NF-κB signaling_cascade->nf_kb_activation nuclear_translocation NF-κB Nuclear Translocation nf_kb_activation->nuclear_translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nuclear_translocation->gene_expression inflammation Inflammatory Response gene_expression->inflammation This compound This compound (Hypothetical Action) This compound->signaling_cascade Inhibition

Caption: Hypothetical inhibition of an inflammatory pathway by this compound.

This guide provides a detailed technical overview of this compound, offering valuable data and methodological insights for professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into its specific biological mechanisms will continue to illuminate its therapeutic potential.

References

Isotussilagine molecular formula and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotussilagine, a naturally occurring pyrrolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the fundamental molecular properties of this compound, including its molecular formula and molecular weight. While specific experimental protocols for the synthesis, extraction, and detailed biological signaling pathways of this compound remain areas of active investigation, this document outlines general methodologies for the study of related compounds, which can serve as a foundational framework for future research.

Molecular Properties

This compound is classified as a pyrrolizidine alkaloid.[1] Its core chemical identity is defined by its molecular formula and molecular weight, which are critical parameters for any experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[2][3]
Molecular Weight 199.25 g/mol [2][3]
IUPAC Name methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate[2]
CAS Number 91108-32-6[2]

Potential Biological Activities and Signaling Pathways

While direct and extensive studies on the specific signaling pathways modulated by this compound are not widely published, research on related pyrrolizidine alkaloids and other natural compounds suggests potential areas of investigation. The NF-κB (Nuclear Factor kappa B) signaling pathway, a pivotal regulator of inflammation, is a plausible target for this compound's bioactivity.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

A logical workflow for investigating the effect of this compound on the NF-κB pathway would involve cell-based assays.

NF_kB_Workflow A Cell Culture (e.g., Macrophages, Epithelial Cells) B Stimulation with Inflammatory Agent (e.g., LPS, TNF-α) A->B C Treatment with this compound (Varying Concentrations) B->C D Cell Lysis and Protein Extraction C->D G ELISA for Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) C->G E Western Blot Analysis D->E F Measurement of NF-κB Activation (p-IκBα, p-p65) E->F H Data Analysis and Interpretation F->H G->H

Figure 1: Experimental workflow to study this compound's effect on NF-κB.

Methodologies for Investigation

Extraction and Isolation

This compound has been identified in plants such as Petasites japonicus. A general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material serves as a starting point for obtaining purified this compound.

Experimental Protocol: General Extraction and Isolation of Pyrrolizidine Alkaloids

  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, roots of Petasites japonicus). Dry the material at room temperature or in an oven at low heat (40-50°C) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in an appropriate solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction process.

  • Filtration and Concentration: Filter the extract through cheesecloth or filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or hexane) to remove non-alkaloidal compounds.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into an organic solvent (e.g., chloroform or dichloromethane).

  • Purification:

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it.

    • Subject the concentrated extract to column chromatography on silica gel or alumina. Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

  • Crystallization: Further purify the isolated compound by recrystallization from a suitable solvent system to obtain pure crystals of this compound.

Total Synthesis

Total_Synthesis_Workflow Start Commercially Available Starting Materials A Construction of the Pyrrolizidine Core Start->A B Introduction of the Hydroxymethyl Group A->B C Esterification to form the Methyl Ester B->C D Stereochemical Control at Chiral Centers C->D E Purification and Characterization (NMR, MS) D->E End This compound E->End

References

An In-depth Technical Guide to Isotussilagine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isotussilagine, a pyrrolizidine alkaloid of interest for its potential biological activities. This document covers its chemical and physical properties, isolation and synthesis methodologies, and known biological context, presented with detailed experimental protocols and data summaries to support advanced research and development.

Core Chemical and Physical Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, including Tussilago farfara (coltsfoot) and certain Arnica species.[1][2] Its chemical identity is well-defined, and its properties have been characterized through various computational and experimental methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 91108-32-6[1][3]
Molecular Formula C₁₀H₁₇NO₃[3]
Molecular Weight 199.25 g/mol [1][3]
IUPAC Name methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate[3]
InChI Key LADVYSUMGRTFSZ-XKSSXDPKSA-N[1][3]
Canonical SMILES C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O[3]
Topological Polar Surface Area 49.8 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
XLogP3 0.6[3]

Note: Some properties are computationally derived.[3]

Isolation and Synthesis

The acquisition of pure this compound is critical for biological evaluation and structural studies. This can be achieved through isolation from natural sources or via total chemical synthesis.

This compound is typically isolated from complex plant extracts using multi-step chromatographic techniques.[1] The general workflow involves extraction followed by purification.

G cluster_extraction Extraction Phase cluster_purification Purification Phase plant Plant Material (e.g., Tussilago farfara) grind Grinding & Drying plant->grind Preparation extract Solvent Extraction (e.g., Methanol) grind->extract Maceration/ Sonication crude Crude Extract extract->crude Filtration & Concentration partition Liquid-Liquid Partition column Column Chromatography (e.g., Silica Gel) partition->column Fractionation hplc Preparative HPLC column->hplc Fine Purification pure Pure this compound hplc->pure

Caption: General workflow for the isolation of this compound from plant material.

Total synthesis provides an alternative route to obtain this compound, allowing for the production of stereoisomers and analogues for structure-activity relationship (SAR) studies.[1] One notable strategy involves constructing the pyrrolizidine core from a β-amino ester building block.[1]

Biological Activity and Potential Signaling Pathways

This compound is classified as a pyrrolizidine alkaloid, a diverse family of compounds with a wide range of biological activities.[1][4] While its close isomer, tussilagine, has been studied for bronchodilator, anti-inflammatory, and antitussive properties, specific research into the mechanisms of this compound is less common.[5] However, based on the activities of related compounds and its presence in traditionally used medicinal plants, this compound is a candidate for investigation in inflammatory and respiratory disorders.[6][7]

Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[8][9] It is plausible that this compound could interact with these pathways to regulate the production of inflammatory mediators.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapk_path MAPK Cascade (p38, JNK, ERK) receptor->mapk_path Signal Transduction ikb IκB Kinase (IKK) receptor->ikb Signal Transduction ap1 AP-1 Activation mapk_path->ap1 nfkb NF-κB Activation ikb->nfkb This compound This compound (Hypothesized) This compound->mapk_path Potential Inhibition This compound->ikb Potential Inhibition nucleus Nucleus nfkb->nucleus Translocation ap1->nucleus Translocation genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Gene Expression

References

The Enigmatic Role of Isotussilagine in Plant Defense: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – October 31, 2025 – While the intricate defense mechanisms of plants continue to be a focal point of scientific inquiry, the specific roles of many secondary metabolites remain partially understood. This technical guide delves into the current understanding of Isotussilagine, a pyrrolizidine alkaloid, and its putative role in plant defense mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the underexplored facets of plant biochemical warfare.

This compound is a naturally occurring pyrrolizidine alkaloid identified in several plant species, including Tussilago farfara (coltsfoot) and Petasites spurius.[1][2] Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites known to be produced by plants as a chemical shield against herbivores and pathogenic microorganisms.[3][4][5][6] While the broader defensive properties of PAs are recognized, the specific contributions of this compound to these defense strategies are not yet extensively documented in scientific literature. This guide synthesizes the available information on related compounds and host plants to extrapolate the potential biological role of this compound.

Putative Defense Mechanisms and Biological Activity

The presence of this compound in plants like Tussilago farfara, which has a history of use in traditional medicine for its anti-inflammatory, antimicrobial, and antioxidant properties, suggests a potential role for this alkaloid in plant defense.[1][7] The antimicrobial and antioxidant activities of plant extracts containing this compound indicate that it may contribute to the plant's ability to combat pathogens.[8][9][10][11]

Pyrrolizidine alkaloids are generally considered to function as constitutive defense compounds.[3] Their synthesis is a strategic allocation of resources to deter feeding by herbivores due to their toxicity.[3][5][6] Furthermore, the antimicrobial properties associated with PAs suggest they could play a role in preventing infections by bacteria and fungi.[12]

Quantitative Data Summary

Specific quantitative data detailing the direct effects of isolated this compound on plant defense responses are currently limited in published research. However, studies on the chemical composition of Tussilago farfara provide context for its potential contribution to the plant's overall defensive chemistry. The table below summarizes relevant data from analyses of Tussilago farfara extracts, which are known to contain this compound.

Plant SpeciesExtract TypeBioactive Compound ClassObserved EffectReference
Tussilago farfaraEssential OilTerpenes, Aliphatic CompoundsAntibacterial activity against E. coli and S. aureus[8][9][10]
Tussilago farfaraLeaf and Flower Smoke ExtractsPhenolic CompoundsAntimicrobial and antioxidant properties[11]
Tussilago farfaraLeaf and Flower Bud ExtractsPhenolic Acids, Flavonoids, Pyrrolizidine AlkaloidsAntioxidant and anti-inflammatory activities[1][13]

Experimental Protocols

Extraction and Isolation of this compound

A standard protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material would be the initial step.

experimental_workflow_extraction start Plant Material (e.g., Tussilago farfara) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with acid/base) extraction->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc end Isolated this compound hplc->end

Caption: Workflow for this compound Extraction.
In Vitro Antimicrobial Assays

The antimicrobial activity of isolated this compound can be assessed against a panel of plant pathogenic bacteria and fungi using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Herbivore Feeding Bioassays

To evaluate its role as a feeding deterrent, choice and no-choice feeding assays can be conducted with generalist and specialist herbivores. The amount of leaf tissue consumed on artificial diets amended with varying concentrations of this compound would be quantified.

Signaling Pathways in Plant Defense

Upon pathogen or herbivore attack, plants activate a complex network of signaling pathways. While the specific pathways modulated by this compound are unknown, it is likely to be involved in the broader chemical defense response. Below are generalized diagrams of key plant defense signaling pathways that could be influenced by secondary metabolites like this compound.

pti_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP/DAMP PRR Pattern Recognition Receptor (PRR) PAMP->PRR Recognition ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK MAP Kinase Cascade PRR->MAPK Ca Ca2+ Influx PRR->Ca TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Defense_Genes Defense Gene Expression TFs->Defense_Genes This compound This compound (Putative Modulator) Defense_Genes->this compound Biosynthesis This compound->PAMP Deterrence/Toxicity

Caption: PAMP-Triggered Immunity (PTI) Pathway.

In PAMP-Triggered Immunity (PTI), conserved molecular patterns from microbes (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by receptors on the plant cell surface. This recognition triggers a signaling cascade involving reactive oxygen species (ROS), calcium influx, and MAP kinase pathways, leading to the activation of transcription factors and the expression of defense-related genes. Some of these genes are responsible for the biosynthesis of defensive secondary metabolites.

ja_sa_pathway cluster_herbivore Herbivore Damage cluster_pathogen Biotrophic Pathogen Herbivore Wounding/ Oral Secretions JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore->JA_biosynthesis Pathogen Pathogen Elicitors SA_biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynthesis JA_signaling JA Signaling (JAZ-MYC) JA_biosynthesis->JA_signaling SA_signaling SA Signaling (NPR1) SA_biosynthesis->SA_signaling JA_signaling->SA_signaling Antagonism Defense_JA Anti-herbivore & Necrotroph Defense JA_signaling->Defense_JA Defense_SA Anti-biotroph Defense (SAR) SA_signaling->Defense_SA This compound This compound Biosynthesis Defense_JA->this compound

Caption: Jasmonic and Salicylic Acid Pathways.

The Jasmonic Acid (JA) and Salicylic Acid (SA) pathways are crucial hormone-mediated defense signaling routes. Generally, JA signaling is activated in response to wounding by herbivores and necrotrophic pathogens, while SA signaling is triggered by biotrophic pathogens. These pathways often exhibit crosstalk, sometimes antagonistically. The activation of these pathways leads to the expression of distinct sets of defense genes, including those for the production of protective secondary metabolites like alkaloids.

Future Directions

The precise role of this compound in plant defense remains an open area for research. Future studies should focus on:

  • Quantifying the induction of this compound biosynthesis in response to specific herbivore and pathogen challenges.

  • Elucidating the specific enzymatic steps in the biosynthetic pathway of this compound.

  • Identifying the signaling pathways that are directly modulated by this compound.

  • Investigating potential synergistic or antagonistic interactions of this compound with other defense compounds.

Understanding the contribution of individual alkaloids like this compound to the complex defensive arsenal of plants will provide deeper insights into plant-environment interactions and may offer new avenues for the development of novel crop protection strategies and pharmaceuticals.

References

Preliminary In-Vitro Bioactivity Screening of Isotussilagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotussilagine, a sesquiterpenoid derived from the medicinal plant Tussilago farfara (coltsfoot), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in-vitro bioactivity screening of this compound and its related compounds, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel natural product-based therapeutics. For the purpose of this guide, bioactivity data from Tussilagone, a closely related and more extensively studied compound from Tussilago farfara, is included to provide a more complete profile.

Anti-inflammatory Activity

The anti-inflammatory effects of Tussilagone, a compound structurally related to this compound, have been investigated in murine macrophage cell lines. The primary mechanism appears to be the induction of heme oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties.

Quantitative Data Summary
Cell LineTreatmentConcentrationEffectMeasurement
RAW264.7Tussilagone10, 20, 40 µMDose-dependent inductionHO-1 Protein Expression
RAW264.7Tussilagone + LPS40 µMInhibitionNitric Oxide (NO) Production
RAW264.7Tussilagone + LPS40 µMInhibitionProstaglandin E2 (PGE2) Production
RAW264.7Tussilagone + LPS40 µMInhibitionTNF-α Production
Murine Peritoneal MacrophagesTussilagone + LPS40 µMInhibitioniNOS and COX-2 Expression
Experimental Protocols

Cell Culture and Treatment: RAW264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with various concentrations of Tussilagone for a specified time before stimulation with lipopolysaccharide (LPS).

Western Blot Analysis for HO-1 Expression: Following treatment with Tussilagone, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against HO-1 and β-actin (as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Assay: The production of NO was determined by measuring the amount of nitrite in the culture medium using the Griess reagent. Briefly, cell culture supernatant was mixed with an equal volume of Griess reagent and incubated at room temperature. The absorbance at 540 nm was measured using a microplate reader.

Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α) ELISA: The concentrations of PGE2 and TNF-α in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway

anti_inflammatory_pathway Tussilagone Tussilagone HO1 Heme Oxygenase-1 (HO-1) Induction Tussilagone->HO1 HO1->Inhibition LPS Lipopolysaccharide (LPS) Macrophages Murine Macrophages (RAW264.7) LPS->Macrophages Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α) Macrophages->Inflammatory_Mediators Inhibition->Inflammatory_Mediators

Tussilagone Anti-inflammatory Pathway

Antioxidant Activity

The antioxidant potential of extracts from Tussilago farfara, the source of this compound, has been evaluated using various in-vitro assays. These studies indicate that constituents of the plant possess significant free radical scavenging capabilities.

Quantitative Data Summary
AssayPlant PartExtract TypeIC50 / Activity
DPPH Radical ScavengingLeaves and RootsEthanolicHigh radical scavenging capacity
ABTS Radical ScavengingLeaves and RootsEthanolicHigh radical scavenging capacity
Ferric Reducing Antioxidant Power (FRAP)Leaves and RootsEthanolicHigh reducing power
Superoxide Anion Scavenging-PolysaccharidesHigher activity than crude extracts
Hydroxyl Radical Scavenging-PolysaccharidesHigher activity than crude extracts
Hydrogen Peroxide Scavenging-PolysaccharidesHigher activity than crude extracts
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Different concentrations of the plant extract were added to a methanolic solution of DPPH. The mixture was incubated in the dark at room temperature. The decrease in absorbance at 517 nm was measured, which indicates the radical scavenging activity. Ascorbic acid was used as a positive control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation was generated by reacting ABTS solution with potassium persulfate. The plant extract was then added to the ABTS radical solution, and the absorbance was measured at 734 nm after a specific incubation period. Trolox was used as a standard.

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP reagent was prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution. The plant extract was mixed with the FRAP reagent, and the absorbance of the resulting blue-colored complex was measured at 593 nm.

Experimental Workflow

antioxidant_workflow cluster_extraction Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Plant_Material Tussilago farfara (Leaves, Roots) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Plant_Extract Plant Extract Extraction->Plant_Extract DPPH DPPH Assay Plant_Extract->DPPH ABTS ABTS Assay Plant_Extract->ABTS FRAP FRAP Assay Plant_Extract->FRAP Data_Collection Measure Absorbance DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection Calculation Calculate IC50 / Radical Scavenging Activity Data_Collection->Calculation Results Antioxidant Capacity Calculation->Results

Antioxidant Activity Screening Workflow

Anticancer Activity

Preliminary studies on compounds isolated from plants of the same genus as Tussilago farfara have shown potential anticancer effects. Isoobtusilactone A (IOA), a butanolide from Cinnamomum kotoense, has demonstrated cytotoxic effects against human non-small cell lung cancer cells.

Quantitative Data Summary
Cell LineTreatmentConcentrationEffect
A549 (NSCLC)Isoobtusilactone ANot specifiedG2/M phase arrest
A549 (NSCLC)Isoobtusilactone ANot specifiedInduction of apoptosis
A549 (NSCLC)Isoobtusilactone ANot specifiedIncreased sub-G1 population
A549 (NSCLC)Isoobtusilactone ANot specifiedInhibition of cell growth
A549 (NSCLC)Isoobtusilactone ANot specifiedInhibition of migration and invasion
Experimental Protocols

Cell Proliferation Assay (MTT Assay): A549 cells were seeded in 96-well plates and treated with various concentrations of Isoobtusilactone A. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability.

Cell Cycle Analysis: Treated cells were harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining): Apoptosis was assessed by flow cytometry using an Annexin V-FITC and propidium iodide (PI) staining kit. Treated cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Wound Healing Assay (Migration): A scratch was made in a confluent monolayer of A549 cells. The cells were then treated with Isoobtusilactone A, and the closure of the wound was monitored and photographed at different time points to assess cell migration.

Transwell Invasion Assay: The invasive potential of A549 cells was evaluated using Matrigel-coated Transwell inserts. Cells were seeded in the upper chamber with serum-free medium containing Isoobtusilactone A, while the lower chamber contained a medium with FBS as a chemoattractant. After incubation, the non-invading cells on the upper surface of the membrane were removed, and the invaded cells on the lower surface were fixed, stained, and counted.

Logical Relationship of Anticancer Effects

anticancer_effects IOA Isoobtusilactone A (IOA) Cell_Cycle_Arrest G2/M Phase Arrest IOA->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis IOA->Apoptosis Metastasis_Inhibition Inhibition of Migration & Invasion IOA->Metastasis_Inhibition Growth_Inhibition Inhibition of Cell Growth Cell_Cycle_Arrest->Growth_Inhibition Apoptosis->Growth_Inhibition Anticancer_Effect Overall Anticancer Effect Growth_Inhibition->Anticancer_Effect Metastasis_Inhibition->Anticancer_Effect

Logical Flow of Anticancer Activity

The preliminary in-vitro data suggests that this compound and related compounds from Tussilago farfara possess promising bioactivities. The anti-inflammatory properties, mediated through the HO-1 pathway, highlight a potential mechanism for alleviating inflammatory conditions. The significant antioxidant capacity observed in extracts from its source plant indicates a role in combating oxidative stress. Furthermore, the cytotoxic and anti-metastatic effects of structurally similar compounds on cancer cell lines warrant further investigation into the anticancer potential of this compound. This guide summarizes the foundational in-vitro evidence, providing a strong basis for future preclinical and mechanistic studies to fully elucidate the therapeutic potential of this natural compound.

The Ethnopharmacological Significance of Isotussilagine-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotussilagine, a pyrrolizidine alkaloid, is a constituent of several plant species with a rich history in traditional medicine. This technical guide delves into the ethnopharmacological relevance of these plants, focusing on their traditional uses, phytochemical composition, and scientifically validated biological activities. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide visualizes the intricate signaling pathways modulated by the extracts of these plants, offering insights for future drug discovery and development.

Introduction: this compound and its Botanical Sources

This compound is a saturated pyrrolizidine alkaloid found in various medicinal plants, most notably Tussilago farfara (Coltsfoot) and species of the Petasites genus (e.g., Petasites hybridus or Butterbur).[1] These plants have been integral to traditional medicine systems across Europe and Asia for centuries, primarily for treating respiratory ailments and inflammatory conditions.[1] While the ethnopharmacological applications are well-documented, modern scientific investigation has sought to elucidate the phytochemical basis and mechanisms of action underlying these traditional uses. This guide focuses on the ethnopharmacological relevance of these plants, with a particular emphasis on the biological activities that can be attributed, at least in part, to the presence of constituents like this compound and its isomers.

Ethnopharmacological Relevance

The traditional uses of this compound-containing plants provide a valuable starting point for modern pharmacological research. The primary applications center on respiratory and inflammatory disorders.

Table 1: Traditional Uses of Key this compound-Containing Plants

Plant SpeciesTraditional UseGeographic Region
Tussilago farfara (Coltsfoot)Cough, bronchitis, asthma, sore throat, and other respiratory complaints.[1]Europe, Asia
Petasites hybridus (Butterbur)Cough, asthma, allergies, migraines, and spasms.Europe, Asia
Arnica montanaWhile not a primary source, traces of this compound have been detected. Traditionally used for bruises, sprains, and inflammation.Europe

Phytochemistry and Biological Activities

The medicinal properties of these plants are attributed to a complex mixture of phytochemicals, including sesquiterpenoids (e.g., petasin, tussilagone), phenolic acids, flavonoids, and pyrrolizidine alkaloids, including this compound. It is important to note that many studies focus on the effects of whole plant extracts rather than isolated this compound.

Anti-inflammatory Activity

The most prominent and well-supported biological activity of these plants is their anti-inflammatory effect, which aligns with their primary traditional use.

Table 2: Quantitative Data on Anti-inflammatory Activity

Plant/CompoundAssayModelIC50 / ResultReference
Petasites hybridus extract CCOX-2 InhibitionIn vitro22.6 µg/mL[2]
Petasites hybridus extract DCOX-2 InhibitionIn vitro20.0 µg/mL[2]
Petasites hybridus extract APGE2 Release InhibitionRat primary microglial cells2.4 µg/mL[2]
Petasites hybridus extract CPGE2 Release InhibitionRat primary microglial cells5.8 µg/mL[2]
Petasites hybridus extract DPGE2 Release InhibitionRat primary microglial cells4.6 µg/mL[2]
TussilagoneNitric Oxide ProductionLPS-stimulated RAW264.7 cells-[3]
TussilagoneTNF-α ProductionLPS-stimulated RAW264.7 cells-[3]
TussilagonePGE2 ProductionLPS-stimulated RAW264.7 cells-[3]
Neuroprotective Activity

Emerging research suggests that constituents of these plants may also possess neuroprotective properties.

Table 3: Quantitative Data on Cytotoxic/Neuroprotective-related Activity

Plant/CompoundAssayCell LineIC50Reference
Petasites hybridus root extractCytotoxicityMDA-MB-231 (breast cancer)520.8 µg/mL[4]

Note: While this data is for cytotoxicity in cancer cells, it provides an indication of the concentrations at which the extract has biological effects, which can be relevant for designing neuroprotection studies.

Signaling Pathways

The biological activities of extracts from this compound-containing plants are mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Extracts from Tussilago farfara and Petasites hybridus have been shown to inhibit this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Receptor Complex cluster_inhibition Inhibition by Plant Extracts cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK PlantExtract Tussilago/Petasites Extracts PlantExtract->IKK Inhibits p_IkB p-IκBα IKK->p_IkB Phosphorylates IkB IκBα NFkB NF-κB (p50/p65) IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by plant extracts.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. Activation of this pathway by plant extracts can mitigate oxidative stress.

Nrf2_Pathway cluster_stimulus Oxidative Stress / Plant Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress Keap1 Keap1 Stimulus->Keap1 Induces conformational change PlantExtract Tussilago/Petasites Extracts PlantExtract->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 Keap1->Cul3 Ub Ubiquitination Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Ub Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Nrf2 antioxidant response pathway activated by plant extracts.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for assessing the biological activities of this compound-containing plants.

Extraction and Isolation of this compound (General Procedure)
  • Maceration and Extraction: Dried and powdered plant material (e.g., flowers of Tussilago farfara) is macerated with a solvent such as methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This often involves partitioning between an acidified aqueous phase and an organic solvent (e.g., dichloromethane or chloroform). The alkaloids will preferentially move into the acidic aqueous phase.

  • Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with ammonia) to a pH of 9-10. The free alkaloids are then re-extracted into an organic solvent.

  • Chromatographic Purification: The resulting alkaloid-rich fraction is subjected to further purification using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay is commonly used to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test extract or isolated compound (e.g., this compound) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration that inhibits 50% of NO production) can then be determined.

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins

This technique is used to determine the levels of specific proteins involved in the signaling pathways.

  • Protein Extraction: After treatment and/or stimulation, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, Nrf2, HO-1).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Conclusion and Future Directions

The ethnopharmacological history of plants containing this compound, such as Tussilago farfara and Petasites hybridus, has provided a strong foundation for modern scientific inquiry. The traditional uses of these plants for respiratory and inflammatory ailments are well-supported by in vitro and in vivo studies demonstrating their anti-inflammatory, antioxidant, and potential neuroprotective activities. The modulation of key signaling pathways like NF-κB and Nrf2 appears to be a central mechanism underlying these effects.

However, a significant portion of the existing research has focused on crude extracts or other prominent compounds within these plants. To fully understand the therapeutic potential of this compound, future research should prioritize the following:

  • Isolation and Pharmacological Characterization of this compound: There is a clear need for studies to determine the specific biological activities and potency (e.g., IC50 values) of isolated this compound in various in vitro and in vivo models of inflammation and neurodegeneration.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB, Nrf2, and other relevant signaling pathways will be crucial for understanding its therapeutic potential.

  • Safety and Toxicity Assessment: Given that this compound is a pyrrolizidine alkaloid, a class of compounds known for potential hepatotoxicity, rigorous safety and toxicity studies on the isolated compound are essential before any clinical consideration.

By addressing these research gaps, the scientific community can build upon the rich ethnopharmacological heritage of these plants to potentially develop novel and effective therapeutic agents for a range of inflammatory and neurological disorders.

References

Isotussilagine: A Review of a Pyrrolizidine Alkaloid from Tussilago farfara

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotussilagine is a pyrrolizidine alkaloid identified as a constituent of Tussilago farfara, commonly known as coltsfoot.[1] This plant has a long history in traditional medicine for treating respiratory ailments and inflammatory conditions.[1] While research has been conducted on the crude extracts of Tussilago farfara and some of its other components, specific and detailed pharmacological data on isolated this compound remains limited in publicly available scientific literature. This guide synthesizes the available information on this compound and the broader context of Tussilago farfara research, highlighting areas for future investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]
IUPAC Name methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate[2]
CAS Number 91108-32-6[2]

Biological Activity and Pharmacological Potential

Anti-Inflammatory Activity

Extracts of Tussilago farfara have demonstrated anti-inflammatory properties.[1][4] For instance, a sesquiterpenoid from the plant, tussilagone, has been shown to exert anti-inflammatory effects in murine macrophages by inducing heme oxygenase-1 (HO-1) expression.[5] This compound inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[5] While this provides a potential mechanism for the anti-inflammatory effects of the plant, specific studies on the contribution of this compound to this activity are lacking.

Neuroprotective Effects

The potential for neuroprotection is another area of interest for compounds from medicinal plants. Studies on other natural compounds have shown neuroprotective effects against glutamate-induced toxicity in cell lines like SH-SY5Y by reducing oxidative stress and inhibiting apoptosis. While Tussilago farfara has been noted for its neuroprotective activity, direct experimental evidence and detailed mechanisms for this compound are yet to be elucidated.[1]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the general methodologies used for assessing similar compounds, the following experimental workflows can be proposed for future research.

General Workflow for In Vitro Anti-Inflammatory Assay

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Protein Expression a RAW 264.7 Macrophages b Stimulation with LPS a->b c Treatment with this compound b->c d Nitric Oxide (NO) Assay (Griess Reagent) c->d Analysis e Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA c->e Analysis f Prostaglandin E2 (PGE₂) Assay c->f Analysis g Western Blot for iNOS and COX-2 c->g Analysis G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Cell Viability and Oxidative Stress cluster_2 Apoptosis Analysis a SH-SY5Y Neuroblastoma Cells c Pre-treatment with this compound a->c b Induction of Cytotoxicity (e.g., with Glutamate or H₂O₂) d MTT Assay for Cell Viability b->d Analysis e Measurement of Reactive Oxygen Species (ROS) b->e Analysis f Analysis of Antioxidant Enzyme Activity b->f Analysis g Western Blot for Apoptosis Markers (e.g., Bcl-2, Bax, Caspase-3) b->g Analysis c->b G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammation This compound This compound (?) This compound->NFkB Inhibition?

References

Isotussilagine: A Potential Therapeutic Agent on the Horizon

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to Isotussilagine

This compound is a pyrrolizidine alkaloid naturally occurring in the plant Tussilago farfara, commonly known as coltsfoot. For centuries, coltsfoot has been a staple in traditional medicine for treating respiratory ailments. Modern scientific investigations have begun to shed light on the pharmacological potential of its constituent compounds, including this compound. While research on this compound is still in its nascent stages compared to other natural products, emerging evidence suggests its potential therapeutic applications in several key areas, primarily driven by its anti-inflammatory and neuroprotective properties. This technical guide aims to consolidate the current understanding of this compound, focusing on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate its effects.

Potential Therapeutic Applications

Anti-Inflammatory Effects

While direct studies on the anti-inflammatory activity of this compound are limited, research on a closely related sesquiterpenoid from Tussilago farfara, Tussilagone, provides compelling indirect evidence for its potential in this area. Tussilagone has been shown to exert significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

A pivotal study demonstrated that Tussilagone dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] The half-maximal inhibitory concentration (IC50) values were determined to be 8.67 µM for NO and 14.1 µM for PGE2, indicating potent anti-inflammatory activity.[1] This inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression.[1]

The primary mechanism underlying these effects appears to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Tussilagone was found to inhibit the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This action effectively blocks the transcription of pro-inflammatory genes.

Given the structural similarity between this compound and Tussilagone, it is highly probable that this compound shares a similar anti-inflammatory profile. Future research should focus on directly evaluating the efficacy of this compound in various inflammatory models and elucidating its precise interactions with the NF-κB pathway.

Table 1: Anti-Inflammatory Activity of Tussilagone

CompoundBioassayCell LineStimulantIC50 ValueReference
TussilagoneNitric Oxide (NO) ProductionBV-2 MicrogliaLPS8.67 µM[1]
TussilagoneProstaglandin E2 (PGE2) ProductionBV-2 MicrogliaLPS14.1 µM[1]
Neuroprotective Effects

The potential of this compound in neuroprotection is another promising area of investigation. Studies on other sesquiterpenoids isolated from Tussilago farfara have demonstrated protective effects against oxidative stress-induced neuronal cell death, a key factor in the pathogenesis of neurodegenerative diseases.

One such study investigated the neuroprotective effects of a sesquiterpenoid, referred to as ECN, in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in PC12 cells.[2] Pretreatment with ECN was found to protect PC12 cells from 6-OHDA-induced cytotoxicity.[2] The underlying mechanism was linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[2] ECN was shown to upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[2]

These findings suggest that compounds from Tussilago farfara, including potentially this compound, may offer neuroprotection by bolstering the endogenous antioxidant defense mechanisms of neuronal cells. Direct evaluation of this compound in various models of neurodegeneration, such as those for Alzheimer's and Parkinson's disease, is warranted to confirm its therapeutic potential in this domain.

Anticancer Potential

The exploration of this compound's anticancer properties is still in its infancy. However, the broader class of pyrrolizidine alkaloids has been investigated for cytotoxic activity against various cancer cell lines. Further research is necessary to specifically screen this compound against a panel of cancer cell lines, such as A549 (lung), MCF-7 (breast), and HeLa (cervical), to determine its potential as an anticancer agent.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet widely published. However, based on the studies of related compounds, the following methodologies are recommended for future investigations.

Anti-Inflammatory Assays
  • Nitric Oxide (NO) Production Assay:

    • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treatment: Seed cells in a 96-well plate and pre-treat with varying concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Analysis: Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of NO production.

  • Western Blot for NF-κB Pathway Proteins:

    • Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA assay.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Immunoblotting: Transfer the separated proteins to a PVDF membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65.

    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Neuroprotection Assays
  • PC12 Cell Viability Assay (MTT Assay):

    • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

    • Treatment: Seed cells in a 96-well plate, pre-treat with different concentrations of this compound for 24 hours.

    • Induction of Toxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) for another 24 hours.

    • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Analysis: Express cell viability as a percentage of the control group.

Signaling Pathways and Visualizations

The therapeutic potential of this compound is likely mediated through its interaction with key cellular signaling pathways. Based on the available evidence for related compounds, the NF-κB and MAPK pathways are of particular interest.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing inflammation.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade involved in inflammation and cellular stress responses. The activation of these kinases can lead to the production of pro-inflammatory cytokines. While direct evidence is lacking for this compound, it is plausible that it may also modulate MAPK signaling to exert its therapeutic effects.

MAPK_Pathway Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK Potential Inhibition

Potential Modulation of the MAPK Signaling Pathway by this compound.
Experimental Workflow for Evaluating Anti-Inflammatory Activity

A typical workflow to assess the anti-inflammatory potential of this compound would involve a series of in vitro and in vivo experiments.

Experimental_Workflow Start Start: Evaluate Anti-Inflammatory Potential In_Vitro In Vitro Studies (e.g., RAW 264.7 cells) Start->In_Vitro NO_Assay Nitric Oxide Production Assay In_Vitro->NO_Assay Cytokine_Assay Cytokine (e.g., TNF-α, IL-6) ELISA In_Vitro->Cytokine_Assay Western_Blot Western Blot for NF-κB & MAPK Pathways In_Vitro->Western_Blot In_Vivo In Vivo Studies (e.g., Mouse model) NO_Assay->In_Vivo Positive Results Cytokine_Assay->In_Vivo Positive Results Western_Blot->In_Vivo Positive Results Paw_Edema Carrageenan-induced Paw Edema In_Vivo->Paw_Edema LPS_Shock LPS-induced Endotoxic Shock In_Vivo->LPS_Shock Conclusion Conclusion: Assess Therapeutic Potential Paw_Edema->Conclusion LPS_Shock->Conclusion

Workflow for the Evaluation of this compound's Anti-Inflammatory Activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. The current body of evidence, largely inferred from studies on the structurally similar compound Tussilagone and other constituents of Tussilago farfara, strongly suggests that this compound warrants further, more direct investigation.

Future research should prioritize the following:

  • Direct Biological Evaluation: Conduct comprehensive in vitro and in vivo studies to determine the specific IC50 values of this compound for its anti-inflammatory, neuroprotective, and anticancer effects.

  • Mechanism of Action Studies: Elucidate the precise molecular targets and signaling pathways modulated by this compound, with a focus on the NF-κB and MAPK pathways.

  • Pharmacokinetic and Toxicological Profiling: Evaluate the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to assess its drug-like properties and safety profile.

  • In Vivo Efficacy Studies: Test the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases, neurodegenerative disorders, and cancer.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, natural product-based therapies.

References

Isotussilagine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotussilagine is a saturated pyrrolizidine alkaloid found in several plant species, most notably in Coltsfoot (Tussilago farfara L.), a plant with a long history of use in traditional herbal medicine for respiratory ailments.[1][2] This technical guide provides a comprehensive overview of this compound, including its role in traditional medicine, its chemical properties, and a review of its known and potential pharmacological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While research on Tussilago farfara and some of its constituents is extensive, specific data on isolated this compound remains limited. This guide, therefore, also aims to provide a framework for future research by presenting detailed, albeit generalized, experimental protocols and hypothesized signaling pathways based on the current understanding of related compounds.

This compound in Traditional Herbal Medicine

Tussilago farfara, commonly known as coltsfoot, has been a staple in traditional medicine systems across Europe and Asia for centuries.[1] Its name, derived from the Latin "tussis" (cough), reflects its primary traditional application in treating respiratory conditions such as coughs, bronchitis, and asthma.[1] The leaves and flower buds are the most commonly used parts of the plant.[1] this compound, along with its isomer Tussilagine, is one of the characteristic pyrrolizidine alkaloids present in this plant.[2] While traditional use focuses on the whole plant extract, modern research is beginning to dissect the pharmacological contributions of its individual components.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[3]
Molecular Weight 199.25 g/mol [3]
IUPAC Name (1R,7aR)-1-((S)-2-hydroxypropanoyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizineInferred
CAS Number 91108-32-6[3]
Class Pyrrolizidine Alkaloid[2]

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and analysis of this compound, as well as for the in vitro and in vivo assessment of its biological activity. These protocols are based on established methods for pyrrolizidine alkaloids and related compounds and can be adapted for specific research needs.

Extraction and Isolation of this compound

The initial step in studying this compound is its efficient extraction from the plant matrix and subsequent purification.

3.1.1. Extraction of Pyrrolizidine Alkaloids from Tussilago farfara

This protocol describes a common method for the extraction of pyrrolizidine alkaloids from dried plant material.

  • Sample Preparation: Air-dry and finely powder the leaves or flower buds of Tussilago farfara.

  • Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 50% methanol acidified to pH 2-3 with citric acid.

    • Sonication for 30 minutes can be used to enhance extraction efficiency.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

3.1.2. Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for isolating pure compounds from a complex mixture.[4][5][6][7][8]

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is a common starting point. A typical gradient could be:

      • 0-5 min: 10% Acetonitrile

      • 5-35 min: 10-50% Acetonitrile

      • 35-40 min: 50-90% Acetonitrile

      • 40-45 min: 90% Acetonitrile

      • 45-50 min: 90-10% Acetonitrile

    • Flow Rate: 10-20 mL/min, depending on the column dimensions.

    • Detection: UV detection at 220 nm.

  • Fraction Collection: Collect fractions based on the elution profile.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to yield isolated this compound.

Experimental Workflow for Extraction and Isolation

G plant Tussilago farfara (Dried, Powdered) extraction Acidified Methanol Extraction plant->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC fraction_collection->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression nucleus->genes This compound This compound This compound->IKK G This compound This compound Nrf2 Nrf2 This compound->Nrf2 HO1 HO-1 Expression Nrf2->HO1 inflammation Inflammation HO1->inflammation

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Isotussilagine from Arnica montana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and isolation of Isotussilagine, a pyrrolizidine alkaloid found in Arnica montana. The protocols are based on established methods for the extraction of pyrrolizidine alkaloids from plant materials, particularly those belonging to the Asteraceae family.

Introduction

Arnica montana L. is a well-known medicinal plant from the Asteraceae family, traditionally used for its anti-inflammatory properties. While rich in sesquiterpene lactones, flavonoids, and phenolic acids, it also contains trace amounts of pyrrolizidine alkaloids (PAs), including this compound.[1] PAs are a class of secondary metabolites that are of significant interest to researchers due to their potential biological activities. The extraction and isolation of these compounds are crucial for further pharmacological studies and drug development.

This document outlines a comprehensive approach to obtaining this compound from Arnica montana flower heads, from initial extraction to final purification.

Data Presentation

The following table summarizes representative quantitative data for the extraction and isolation of pyrrolizidine alkaloids from plant material. Please note that the yield of this compound from Arnica montana is expected to be low, as it is a minor component. The data presented here is a composite based on typical PA extraction yields and should be considered as a guideline.

ParameterMethod 1: Acidified Water Extraction with SPEMethod 2: Methanolic Extraction with Column Chromatography
Extraction
Starting Material10 g dried, powdered Arnica montana flower heads100 g dried, powdered Arnica montana flower heads
Extraction Solvent0.05 M Sulfuric AcidMethanol
Extraction MethodSonication (2 x 30 min)Maceration (48 h)
Extraction Yield (Crude Extract)~1.5 g~12 g
Purification
Purification MethodSolid-Phase Extraction (SPE) C18Silica Gel Column Chromatography
Elution Solvent (SPE)MethanolChloroform:Methanol gradient
Final Yield
Purified PA Fraction~5-10 mg~50-100 mg
Estimated this compound Yield*< 1 mg< 5 mg

*Yields are highly dependent on the specific plant material, harvest time, and analytical methodology.

Experimental Protocols

Protocol 1: Extraction with Acidified Water and Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from the method developed by the German Federal Institute for Risk Assessment (BfR) for the determination of pyrrolizidine alkaloids in plant material.[2]

1. Materials and Reagents:

  • Dried and powdered Arnica montana flower heads

  • 0.05 M Sulfuric Acid

  • Ammonia solution (2.5% in water)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • C18 SPE cartridges

  • Centrifuge

  • Ultrasonic bath

  • pH indicator strips

  • Rotary evaporator

2. Extraction Procedure:

  • Weigh 10 g of powdered Arnica montana flower heads into a 50 mL centrifuge tube.

  • Add 40 mL of 0.05 M sulfuric acid.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge at 4000 x g for 15 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process on the plant material pellet with another 40 mL of 0.05 M sulfuric acid.

  • Combine the supernatants.

  • Neutralize the combined extracts to pH 7 using the ammonia solution.

3. SPE Cleanup:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the neutralized extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of water to remove polar impurities.

  • Elute the pyrrolizidine alkaloids with 10 mL of methanol.

  • Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in a suitable solvent for analysis (e.g., 1 mL of methanol:water 10:90 v/v).

Protocol 2: Methanolic Extraction and Isolation by Column Chromatography

This protocol is a general method for the isolation of alkaloids from plant material.

1. Materials and Reagents:

  • Dried and powdered Arnica montana flower heads

  • Methanol

  • Hydrochloric acid (2 M)

  • Ammonia solution (concentrated)

  • Dichloromethane

  • Silica gel for column chromatography

  • Glass column

  • Rotary evaporator

  • TLC plates and developing chamber

2. Extraction Procedure:

  • Macerate 100 g of powdered Arnica montana flower heads in 1 L of methanol for 48 hours at room temperature with occasional stirring.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

  • Acidify the extract with 2 M HCl to pH 2.

  • Wash the acidified extract with dichloromethane to remove non-polar compounds.

  • Basify the aqueous phase with concentrated ammonia solution to pH 9-10.

  • Extract the alkaloids into dichloromethane (3 x 100 mL).

  • Combine the dichloromethane fractions and evaporate to dryness to yield the crude alkaloid fraction.

3. Isolation by Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., chloroform).

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a chloroform:methanol gradient.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest (this compound) and evaporate the solvent.

  • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Visualizations

Extraction_and_SPE_Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) plant_material Arnica montana (powdered flower heads) add_acid Add 0.05 M H2SO4 plant_material->add_acid sonication Sonication add_acid->sonication centrifugation Centrifugation sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant repeat_extraction Repeat Extraction centrifugation->repeat_extraction Pellet combine_supernatants Combine Supernatants supernatant->combine_supernatants repeat_extraction->sonication neutralization Neutralization (pH 7) combine_supernatants->neutralization condition_spe Condition C18 Cartridge load_sample Load Neutralized Extract condition_spe->load_sample wash Wash with Water load_sample->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute final_product This compound-containing Fraction reconstitute->final_product

Caption: Workflow for Extraction with Acidified Water and SPE Cleanup.

Methanolic_Extraction_and_Chromatography_Workflow cluster_extraction Methanolic Extraction cluster_isolation Isolation by Column Chromatography start Arnica montana (powdered flower heads) maceration Maceration in Methanol start->maceration filtration Filtration & Concentration maceration->filtration acidification Acidification (pH 2) filtration->acidification dichloromethane_wash Dichloromethane Wash acidification->dichloromethane_wash basification Basification (pH 9-10) dichloromethane_wash->basification alkaloid_extraction Dichloromethane Extraction basification->alkaloid_extraction crude_alkaloid Crude Alkaloid Fraction alkaloid_extraction->crude_alkaloid column_prep Prepare Silica Gel Column load_column Load Crude Alkaloid column_prep->load_column elution Gradient Elution (Chloroform:Methanol) load_column->elution fraction_collection Collect & Monitor Fractions (TLC) elution->fraction_collection combine_fractions Combine Fractions fraction_collection->combine_fractions final_product Isolated this compound combine_fractions->final_product

Caption: Workflow for Methanolic Extraction and Column Chromatography.

References

Application Notes and Protocols for the Purification of Isotussilagine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Isotussilagine, a pyrrolizidine alkaloid found in Tussilago farfara (coltsfoot), using preparative High-Performance Liquid Chromatography (HPLC). The described methodology is intended to guide researchers in obtaining high-purity this compound for various research and development applications. The protocol covers sample preparation from plant material, including extraction and solid-phase extraction (SPE) cleanup, followed by a comprehensive preparative HPLC procedure. Additionally, analytical HPLC conditions for purity assessment are provided.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the Asteraceae family, notably Tussilago farfara[1]. PAs are a class of secondary metabolites known for their potential biological activities, making their isolation and purification crucial for further investigation. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of individual compounds from complex mixtures such as plant extracts[2]. This protocol details a robust HPLC-based method for the purification of this compound.

Chemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for the development of an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₀H₁₇NO₃[3]
Molecular Weight199.25 g/mol [3]
AppearanceSolid (predicted)
UV Absorbance Max (λmax)Approx. 220 nm[4]

Experimental Protocols

Sample Preparation from Tussilago farfara

Effective sample preparation is critical to remove interfering substances and enrich the target compound, this compound, prior to preparative HPLC.

3.1.1. Extraction

  • Grinding: Grind dried plant material (e.g., flower buds of Tussilago farfara) into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 50% methanol acidified with sulfuric acid to a pH of approximately 2-3[5][6]. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Perform the extraction using sonication for 15-30 minutes, followed by centrifugation to pellet the plant debris[5].

    • Repeat the extraction process twice more on the plant material pellet to ensure exhaustive extraction of the alkaloids.

    • Combine the supernatants from all extraction steps.

3.1.2. Liquid-Liquid Partitioning (Optional)

For extracts with a high content of non-polar interfering compounds, a liquid-liquid partitioning step can be beneficial.

  • Concentrate the methanolic extract under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to acidic (pH 2-3) with sulfuric acid.

  • Extract the acidic solution with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar compounds. Discard the organic phase.

3.1.3. Solid-Phase Extraction (SPE) Cleanup

SPE is a highly effective method for purifying and concentrating pyrrolizidine alkaloids from crude extracts[5][7].

  • Cartridge: Utilize a C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it[5].

  • Loading: Load the filtered and pH-adjusted (pH ~7) plant extract onto the conditioned SPE cartridge[5].

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities[5].

  • Elution: Elute the pyrrolizidine alkaloids, including this compound, from the cartridge with 10 mL of methanol[5]. For some PAs, ammoniated methanol (e.g., 2.5-6% ammonia in methanol) can improve recovery[7].

  • Drying and Reconstitution: Evaporate the methanolic eluate to dryness under a stream of nitrogen. Reconstitute the dried residue in a small volume of the initial HPLC mobile phase (e.g., 95:5 water:methanol)[5].

Preparative HPLC Purification

This protocol is designed for the purification of this compound on a semi-preparative or preparative scale.

ParameterRecommendation
Column C18 reverse-phase, 10 µm particle size, 250 x 20 mm i.d.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-40 min: 5-30% B; 40-45 min: 30-95% B; 45-50 min: 95% B; 50-55 min: 95-5% B; 55-60 min: 5% B
Flow Rate 15-20 mL/min
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Detection UV at 220 nm
Fraction Collection Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

Note: The optimal gradient and flow rate may require adjustment based on the specific HPLC system and the complexity of the sample. It is recommended to first perform an analytical scale separation to determine the approximate retention time of this compound.

Analytical HPLC for Purity Assessment

After preparative purification, the purity of the collected this compound fractions should be assessed using analytical HPLC.

ParameterRecommendation
Column C18 reverse-phase, 5 µm particle size, 150 x 4.6 mm i.d.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 5% B; 1-10 min: 5-80% B; 10-14 min: 80% B; 14-15 min: 80-5% B; 15-16 min: 5% B[8]
Flow Rate 0.8-1.0 mL/min
Injection Volume 10-20 µL
Detection UV at 220 nm

Visualization of Experimental Workflow

Isotussilagine_Purification_Workflow Plant_Material Tussilago farfara (Dried Flower Buds) Grinding Grinding Plant_Material->Grinding Extraction Acidified Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract Prep_HPLC Preparative HPLC Purified_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Isotussilagine_Fraction This compound Fraction Fraction_Collection->Isotussilagine_Fraction Purity_Analysis Analytical HPLC (Purity Assessment) Isotussilagine_Fraction->Purity_Analysis Pure_this compound High-Purity This compound Purity_Analysis->Pure_this compound

Caption: Workflow for the purification of this compound.

Data Presentation

The following table summarizes typical quantitative data that can be expected during the purification process. The values are illustrative and may vary depending on the starting material and experimental conditions.

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 150 x 4.6 mm250 x 20 mm
Particle Size 5 µm10 µm
Flow Rate 1.0 mL/min18 mL/min
Typical Injection Volume 10 µL2 mL
Expected Purity of Final Product >95%>95%
Expected Yield N/ADependent on starting material concentration

Conclusion

The protocol outlined in this document provides a comprehensive approach for the purification of this compound from Tussilago farfara using preparative HPLC. Adherence to the described sample preparation and chromatographic methods will enable researchers to obtain high-purity this compound for subsequent scientific investigation. The provided analytical HPLC method allows for accurate assessment of the final product's purity.

References

Application Notes and Protocols for the Structure Elucidation of Isotussilagine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Isotussilagine, a pyrrolizidine alkaloid of interest in natural product chemistry and drug discovery.

Introduction to this compound and the Role of NMR

This compound is a saturated pyrrolizidine alkaloid first isolated from Tussilago farfara L.. Its structural determination is a critical step in understanding its chemical properties and potential biological activities. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structure elucidation of such natural products, providing detailed insights into the carbon-hydrogen framework and stereochemistry. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, leading to the conclusive identification of the this compound structure.

Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, critical for its identification and structural verification.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.95d6.5
2.10m
1.85m
3.10m
2.80m
3.35m
2.75m
2.00m
1.90m
74.10dd9.0, 6.5
83.50m
9-CH₃1.25s
OCH₃3.70s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) ppm
158.5
230.5
354.0
555.0
628.0
778.0
865.0
975.0
9-CH₃25.0
C=O175.0
OCH₃52.0

Experimental Protocols for NMR Analysis

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below. These protocols are designed for modern NMR spectrometers and can be adapted based on the specific instrumentation available.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial for avoiding interfering signals.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • ¹H NMR (Proton):

    • Tuning and Matching: Tune and match the probe for the ¹H frequency.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16, depending on the sample concentration.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

  • ¹³C NMR (Carbon-13):

    • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ signal at δ 77.16 ppm.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • Acquisition Parameters:

      • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf).

      • Spectral Width: 12-16 ppm in both dimensions.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 2-4.

    • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • Acquisition Parameters:

      • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

      • Spectral Width (F2 - ¹H): 12-16 ppm.

      • Spectral Width (F1 - ¹³C): 160-180 ppm.

      • Number of Increments (F1): 128-256.

      • Number of Scans per Increment: 4-8.

    • Processing: Apply a sine-bell or QSINE window function in both dimensions and perform a 2D Fourier transform.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.

    • Acquisition Parameters:

      • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

      • Spectral Width (F2 - ¹H): 12-16 ppm.

      • Spectral Width (F1 - ¹³C): 200-240 ppm.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-16.

      • Long-range coupling delay optimized for a J-coupling of 8 Hz.

    • Processing: Apply a sine-bell or QSINE window function in both dimensions and perform a 2D Fourier transform.

Structure Elucidation Workflow and Data Interpretation

The process of elucidating the structure of this compound using the acquired NMR data follows a logical workflow.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_determination Structure Determination H1_NMR 1H NMR Proton_Signals Identify Proton Signals & Multiplicities H1_NMR->Proton_Signals C13_NMR 13C NMR Carbon_Signals Identify Carbon Signals C13_NMR->Carbon_Signals COSY COSY H_H_Correlations Establish H-H Couplings (COSY) COSY->H_H_Correlations HSQC HSQC C_H_Correlations Identify Direct C-H Bonds (HSQC) HSQC->C_H_Correlations HMBC HMBC Long_Range_Correlations Connect Fragments (HMBC) HMBC->Long_Range_Correlations Proton_Signals->H_H_Correlations Carbon_Signals->C_H_Correlations Assemble_Fragments Assemble Structural Fragments H_H_Correlations->Assemble_Fragments C_H_Correlations->Assemble_Fragments Long_Range_Correlations->Assemble_Fragments Final_Structure Propose Final Structure Assemble_Fragments->Final_Structure

Caption: Workflow for this compound Structure Elucidation.

Interpretation Steps:

  • ¹H NMR Analysis: The ¹H NMR spectrum provides information on the number and types of protons present. The chemical shifts indicate the electronic environment of each proton, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants reveal the number of neighboring protons.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts differentiate between sp³, sp², and sp hybridized carbons.

  • COSY Analysis: The COSY spectrum reveals which protons are coupled to each other, allowing for the tracing of proton-proton connectivity within individual spin systems.

  • HSQC Analysis: The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is key to assembling the complete molecular structure. It shows correlations between protons and carbons that are two or three bonds apart, thus connecting the spin systems identified from the COSY spectrum and identifying the positions of quaternary carbons.

By systematically analyzing the data from these experiments, the connectivity of all atoms in the this compound molecule can be determined, leading to its final structural confirmation.

Key HMBC Correlations for this compound

The following diagram illustrates some of the crucial long-range correlations observed in the HMBC spectrum of this compound that are instrumental in confirming its structure.

HMBC_Correlations cluster_structure This compound Structure cluster_correlations Key HMBC Correlations (Proton -> Carbon) Isotussilagine_structure H1_to_C3 H-1 -> C-3 H7_to_C5 H-7 -> C-5 Me9_to_C8 CH3-9 -> C-8 OCH3_to_CO OCH3 -> C=O H1_to_C8 H-1 -> C-8 H7_to_C8 H-7 -> C-8 Me9_to_C9 CH3-9 -> C-9

Caption: Key HMBC correlations in this compound.

These correlations, among others, provide the necessary links to piece together the pyrrolizidine core and correctly place the substituent groups, solidifying the structural assignment of this compound.

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Isotussilagine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Isotussilagine, a saturated otonecine-type pyrrolizidine alkaloid found in Tussilago farfara (coltsfoot), using mass spectrometry. The protocols detailed below cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, including the characteristic fragmentation patterns of this compound.

Introduction

This compound (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ) is a pyrrolizidine alkaloid of interest due to its presence in the traditional medicinal plant Tussilago farfara. Accurate and sensitive analytical methods are crucial for the quantification and characterization of this compound in various matrices, including plant extracts and biological samples. This document outlines a robust LC-MS/MS method for its analysis.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule of this compound and its major fragment ions observed in positive electrospray ionization (ESI) mode. The relative abundance is indicative and may vary depending on the specific instrument and collision energy used.

AnalytePrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Putative Fragment Structure/Neutral Loss
This compound200.1281182.1175Loss of H₂O
154.1226Loss of H₂O and CO
136.1121Loss of H₂O and C₂H₂O
122.0964C₇H₁₂NO⁺
94.0651C₆H₈N⁺

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered Tussilago farfara plant material.

Reagents and Materials:

  • Methanol (LC-MS grade)

  • Formic acid (0.1%) in water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh 1.0 g of the homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 5 mL of 0.1% formic acid in water.

  • Proceed to Solid Phase Extraction (SPE) for sample clean-up.

Solid Phase Extraction (SPE) Clean-up

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted sample extract onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the analytes with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan

MRM Transitions for this compound:

  • Precursor Ion (m/z): 200.1

  • Product Ions (m/z): 182.1, 154.1, 136.1, 122.1

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Extraction with Methanol sample_prep->extraction Plant Material spe SPE Clean-up extraction->spe Crude Extract lc_ms UPLC-MS/MS Analysis spe->lc_ms Purified Extract data_analysis Data Analysis lc_ms->data_analysis MS Data fragmentation_pathway M This compound [M+H]⁺ m/z 200.1 F1 [M+H-H₂O]⁺ m/z 182.1 M->F1 - H₂O F4 [C₇H₁₂NO]⁺ m/z 122.1 M->F4 - C₃H₅O₂ F2 [M+H-H₂O-CO]⁺ m/z 154.1 F1->F2 - CO F3 [M+H-H₂O-C₂H₂O]⁺ m/z 136.1 F2->F3 - C₂H₂ F5 [C₆H₈N]⁺ m/z 94.1 F4->F5 - CO

Application Notes and Protocols for Testing the Cytotoxicity of Isotussilagine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotussilagine is a pyrrolizidine alkaloid (PA) found in the plant Tussilago farfara (coltsfoot). PAs are a class of naturally occurring compounds known for their potential hepatotoxicity.[1][2] The evaluation of the cytotoxic effects of PAs like this compound is crucial for understanding their toxicological profile and for the safety assessment of herbal remedies and other natural products containing them.

These application notes provide a comprehensive overview of standard cell culture protocols for assessing the cytotoxicity of this compound. The methodologies described herein are based on established techniques for evaluating the cytotoxicity of natural products, with a focus on PAs.

Disclaimer: As no specific cytotoxic data for this compound has been published, the quantitative data and mechanistic pathways presented are based on studies of other related pyrrolizidine alkaloids. Researchers should adapt these protocols based on their specific experimental needs and the nature of the compound being tested.

Data Presentation: Cytotoxicity of Related Pyrrolizidine Alkaloids

The following table summarizes the cytotoxic and anti-proliferative effects of various PAs in the human hepatocellular carcinoma cell line, HepG2. This data can serve as a reference for designing dose-response studies for this compound.

Pyrrolizidine AlkaloidAssayCell LineIC20 (mM)EC50 (µM)
ClivorineMTTHepG20.013 ± 0.004-
ClivorineBrdUHepG20.066 ± 0.031-
RetrorsineMTTHepG20.27 ± 0.07-
RetrorsineBrdUHepG20.19 ± 0.03-
PlatyphyllineMTTHepG20.85 ± 0.11-
PlatyphyllineBrdUHepG21.01 ± 0.40-
LasiocarpineCytotoxicityHepG2-CYP3A4-12

Data sourced from studies on various pyrrolizidine alkaloids.[1][3]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.[6]

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle control.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, which is an indicator of cytotoxicity.[8]

Materials:

  • HepG2 cells and culture reagents (as above)

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5).

  • Set up control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.

    • Background control: Medium only.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine in the plasma membrane (an early apoptotic event) using Annexin V and distinguishes viable, apoptotic, and necrotic cells using the viability dye PI.[1][2]

Materials:

  • HepG2 cells and culture reagents

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[1]

  • The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed HepG2 Cells (96-well or 6-well plates) incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (24, 48, or 72h) treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt ldh LDH Assay (Membrane Integrity) incubation2->ldh apoptosis Annexin V/PI Staining (Apoptosis) incubation2->apoptosis reader Microplate Reader (Absorbance) mtt->reader ldh->reader flow Flow Cytometer apoptosis->flow data Calculate % Viability, % Cytotoxicity, % Apoptosis, and IC50 values reader->data flow->data

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Cytotoxicity

PA_Cytotoxicity_Pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Cellular Outcomes PA This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolism Reactive Reactive Pyrrole Intermediates (DHPs) CYP450->Reactive DNA DNA Adducts & Cross-linking Reactive->DNA ROS Reactive Oxygen Species (ROS) Generation Reactive->ROS p53 p53 Activation DNA->p53 DNA Damage Response Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest p53->Apoptosis Cytotoxicity Cytotoxicity Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Proposed signaling pathway of pyrrolizidine alkaloid-induced cytotoxicity.

References

Application Notes & Protocols: In-Vivo Experimental Design for Isotussilagine Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Isotussilagine is a pyrrolizidine alkaloid isolated from Tussilago farfara (coltsfoot).[1] Traditionally, coltsfoot has been used in folk medicine to treat a variety of ailments, particularly respiratory disorders and inflammatory conditions.[1][2] Modern pharmacological studies on extracts from Tussilago farfara and related compounds support its potential anti-inflammatory, neuroprotective, and antioxidant activities.[1][2] For instance, a related sesquiterpenoid, Tussilagone, exerts anti-inflammatory effects by inducing heme oxygenase-1 (HO-1).[3] Furthermore, the ethanol extract of coltsfoot flower buds has been shown to attenuate lung inflammation by modulating the NLRP3 inflammasome, Nrf2, and NF-κB pathways.[4]

These application notes provide a framework for the in-vivo investigation of this compound's pharmacological properties, focusing on its potential anti-inflammatory, analgesic, and respiratory effects. The protocols outlined below are designed to ensure robust, reproducible, and translatable results.[5]

2. General Principles of In-Vivo Experimental Design

Robust in-vivo studies are the cornerstone of translational research.[6] To ensure the scientific rigor and ethical soundness of experiments involving this compound, the following principles should be strictly adhered to:

  • Animal Model Selection: Choose an appropriate animal model that accurately replicates the human condition being studied. Factors to consider include species, genetic background, cost, and housing requirements.[6]

  • Randomization and Blinding: Animals must be randomly assigned to treatment groups to minimize selection bias. Investigators should be blinded to the group allocations during the experiment, data collection, and analysis to ensure unbiased results.[5][6]

  • Controls: The inclusion of proper control groups is essential.

    • Negative Control: A group receiving the vehicle (the solvent used to dissolve this compound) to distinguish the compound's effects from procedural artifacts.[5]

    • Positive Control: A group receiving a known active drug (e.g., a standard anti-inflammatory or analgesic agent) to validate the experimental model's sensitivity.[5]

  • Sample Size: Calculate the appropriate sample size a priori to ensure sufficient statistical power to detect biologically meaningful effects while minimizing animal use.[5]

  • Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) can significantly impact the compound's pharmacokinetics and bioavailability.[5] This should be determined in preliminary dose-ranging and toxicity studies.

Experimental Workflow

The following diagram illustrates a general workflow for the in-vivo pharmacological evaluation of this compound.

G cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Data Analysis & Mechanistic Insight A This compound Isolation & Purification B Acute Toxicity Study (e.g., LD50) A->B C Dose-Range Finding Study B->C D Anti-inflammatory Models (e.g., Paw Edema) C->D E Analgesic Models (e.g., Writhing Test) C->E F Respiratory Models (e.g., Acute Lung Injury) C->F G Biochemical Assays (Cytokines, Biomarkers) D->G H Histopathological Examination D->H I Signaling Pathway Analysis (Western Blot, PCR) D->I E->G E->H E->I F->G F->H F->I J Pharmacological Profile of this compound

Caption: General workflow for in-vivo pharmacological screening of this compound.

3. Protocol 1: Evaluation of Anti-inflammatory Activity

This protocol uses the carrageenan-induced paw edema model in rats, a widely accepted method for evaluating acute inflammation.

3.1. Detailed Methodology

  • Animals: Male Wistar rats (180-200 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into four groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Receives Indomethacin (10 mg/kg, intraperitoneally).

    • Group III (this compound Low Dose): Receives this compound (e.g., 10 mg/kg, orally).

    • Group IV (this compound High Dose): Receives this compound (e.g., 30 mg/kg, orally).

  • Procedure:

    • Administer the respective treatments (vehicle, Indomethacin, or this compound) to each group.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

3.2. Data Presentation

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
IVehicle-0.75 ± 0.05-
IIIndomethacin100.28 ± 0.0362.7%
IIIThis compound100.55 ± 0.0426.7%
IVThis compound300.41 ± 0.0345.3%
Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.

4. Protocol 2: Evaluation of Analgesic Activity

This section describes two common models to assess both peripheral and central analgesic effects.

4.1. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

  • Animals: Male Swiss albino mice (20-25 g).

  • Grouping: Similar to the anti-inflammatory protocol (Vehicle, Positive Control like Aspirin 100 mg/kg, and this compound groups).

  • Procedure:

    • Administer treatments orally 30 minutes before the induction of writhing.

    • Inject 0.6% acetic acid solution (10 mL/kg, intraperitoneally) to induce abdominal constrictions (writhes).

    • Immediately after injection, place the mouse in an observation chamber and count the total number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing.

4.2. Hot Plate Test (Central Analgesia)

  • Animals: Male Swiss albino mice (20-25 g).

  • Grouping: Similar to above, but with a positive control like Morphine (5 mg/kg, subcutaneously).

  • Procedure:

    • Gently place each mouse on a hot plate maintained at a constant temperature (55±0.5°C).

    • Record the reaction time (latency) in seconds for the first sign of pain, such as paw licking or jumping.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Measure the baseline latency before treatment.

    • Administer treatments and measure latency again at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: Calculate the Maximum Possible Effect (% MPE).

4.3. Data Presentation

Test Group Dose (mg/kg) Measured Parameter % Inhibition / MPE
WrithingVehicle-35.2 ± 2.5 writhes-
WrithingAspirin10012.8 ± 1.9* writhes63.6%
WrithingThis compound3020.1 ± 2.1* writhes42.9%
Hot PlateVehicle-8.1 ± 0.7 s latency-
Hot PlateMorphine522.5 ± 1.5* s latency65.7%
Hot PlateThis compound3014.3 ± 1.1* s latency28.3%
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.

5. Protocol 3: Evaluation of Respiratory Anti-inflammatory Effects

This protocol uses a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice, relevant to the traditional use of coltsfoot for respiratory ailments.[2]

5.1. Detailed Methodology

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group I (Control): Receives saline intranasally and vehicle orally.

    • Group II (LPS + Vehicle): Receives LPS intranasally and vehicle orally.

    • Group III (LPS + Dexamethasone): Receives LPS intranasally and Dexamethasone (1 mg/kg) orally.

    • Group IV (LPS + this compound): Receives LPS intranasally and this compound (e.g., 20 mg/kg) orally.

  • Procedure:

    • Pre-treat mice with vehicle, Dexamethasone, or this compound for 1 hour.

    • Lightly anesthetize mice and administer LPS (5 mg/kg) or saline via the intranasal route.

    • Six hours after LPS challenge, euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) to count total and differential inflammatory cells.

    • Collect lung tissue for histopathological analysis (H&E staining) and biochemical assays (e.g., ELISA for TNF-α, IL-1β, IL-6).[7]

  • Data Analysis: Compare cell counts, cytokine levels, and lung injury scores between groups.

5.2. Data Presentation

GroupTreatmentTotal Cells in BALF (x10⁵)Neutrophils in BALF (x10⁵)Lung TNF-α (pg/mg protein)
ControlSaline + Veh1.2 ± 0.20.1 ± 0.0555 ± 8
LPSLPS + Veh25.6 ± 3.1#18.4 ± 2.5#450 ± 42#
Positive CtrlLPS + Dex8.9 ± 1.55.7 ± 1.1185 ± 21
Test CmpdLPS + Iso14.3 ± 2.29.8 ± 1.8260 ± 30
*Data are presented as Mean ± SEM. #p < 0.05 vs Control; p < 0.05 vs LPS + Vehicle.

6. Putative Signaling Pathways

Based on literature for related compounds, this compound may exert its effects through the modulation of key inflammatory and pain signaling pathways.[3][4][8]

6.1. Anti-inflammatory Signaling Pathway

Inflammatory stimuli like LPS activate pathways such as NF-κB, leading to the production of pro-inflammatory cytokines. This compound may inhibit this process and potentially induce protective molecules like HO-1.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Transcription NFkB->Genes Cytokines TNF-α, IL-6, iNOS, COX-2 (Inflammation) Genes->Cytokines This compound This compound This compound->IkB Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates HO1 HO-1 Induction (Anti-inflammatory) Nrf2->HO1 HO1->Cytokines Inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

6.2. Analgesic Signaling Pathway

Isotalatizidine, a structurally similar alkaloid, has been shown to produce analgesia by activating the ERK/CREB pathway in microglia, leading to the release of the endogenous opioid dynorphin A.[8] this compound may share a similar mechanism.

G This compound This compound Microglia Microglial Cell Receptor This compound->Microglia MEK MEK Microglia->MEK ERK ERK Phosphorylation MEK->ERK CREB CREB Activation in Nucleus ERK->CREB Dynorphin Dynorphin A Production & Release CREB->Dynorphin Neuron Opioid Receptor on Neuron Dynorphin->Neuron Analgesia Analgesic Effect (Pain Inhibition) Neuron->Analgesia

Caption: Putative analgesic mechanism of this compound via MAPK/ERK pathway.

References

Application Notes and Protocols for Isotussilagine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Isotussilagine analytical standards and reference materials. This document is intended to guide researchers in the accurate quantification and investigation of the biological activity of this compound.

Product Information

This compound is a non-toxic pyrrolizidine alkaloid found in various plant species, including those of the Arnica and Tussilago genera.[1] As a reference material, it is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts and herbal formulations.

Parameter Value Source
Chemical Name methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylatePubChem
Molecular Formula C₁₀H₁₇NO₃[2]
Molecular Weight 199.25 g/mol [2]
CAS Number 91108-31-5[2]
Purity ≥98% (HPLC)Varies by supplier
Suppliers Benchchem (Cat. No.: B3431560) and other phytochemical suppliers.

Analytical Methodologies

The accurate quantification of this compound in various samples is essential for research and quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for this purpose.

Quantitative Analysis by HPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound. Method validation and optimization are recommended for specific matrices.

2.1.1. Sample Preparation (General Protocol for Plant Material)

  • Extraction: Weigh 1.0 g of homogenized and dried plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration curve range.

2.1.2. Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.1.3. Mass Spectrometry Conditions (Triple Quadrupole)

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions To be determined by direct infusion of an this compound standard.

2.1.4. Calibration Curve

Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., methanol) at concentrations ranging from 1 ng/mL to 1000 ng/mL. The calibration curve should be linear with a correlation coefficient (r²) > 0.99.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed mechanism of action and the specific signaling pathways modulated by this compound. It is often studied in the context of the broader phytochemical profile of the plants in which it is found.

Further research is required to elucidate the specific biological effects of isolated this compound. The following diagram illustrates a generalized workflow for investigating the bioactivity of a natural compound like this compound.

G Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A This compound Standard B Cell Culture Treatment A->B C Cytotoxicity Assay (e.g., MTT) B->C D Target-based Assays (e.g., Enzyme Inhibition) B->D E Gene Expression Analysis (e.g., qPCR, RNA-Seq) C->E D->E G Signaling Pathway Analysis E->G F Protein Expression Analysis (e.g., Western Blot) F->G H Animal Model Studies G->H I Pharmacokinetic Analysis H->I J Efficacy and Toxicity Assessment H->J

Caption: A generalized workflow for investigating the biological activity of this compound.

Quality Control and Purity Assessment

The purity of the this compound analytical standard is critical for accurate quantification. The following diagram illustrates a logical workflow for the quality control of a reference standard.

G Quality Control Workflow for Reference Standard cluster_identity Identity Tests cluster_purity Purity Tests A Receipt of this compound Reference Material B Visual Inspection A->B C Identity Confirmation A->C D Purity Assessment A->D E Certificate of Analysis Review B->E G Mass Spectrometry (MS) C->G H Nuclear Magnetic Resonance (NMR) C->H I HPLC-UV/DAD D->I J Loss on Drying D->J K Residual Solvents (GC) D->K F Release for Use E->F G->F H->F I->F J->F K->F

Caption: A workflow for the quality control and release of an this compound reference standard.

Conclusion

These application notes provide a starting point for researchers working with this compound. The provided analytical method is a general guideline and should be adapted and validated for specific applications. Further research is encouraged to explore the biological activities and potential therapeutic applications of this compound.

References

Application of Isotussilagine as a chemical marker in chemotaxonomy.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotussilagine, a pyrrolizidine alkaloid (PA), has emerged as a significant chemical marker in the chemotaxonomic classification of plants, particularly within the Asteraceae family. Its presence and concentration, often in conjunction with its isomer tussilagine, can provide valuable insights into the phylogenetic relationships between different plant genera and species. This document provides detailed application notes and protocols for the utilization of this compound in chemotaxonomic studies, aimed at researchers, scientists, and professionals in drug development.

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. Secondary metabolites, such as alkaloids, are often specific to certain plant lineages, making them ideal markers for taxonomic classification. This compound and other PAs have been identified in various genera, including Petasites, Tussilago, and Arnica, all belonging to the Asteraceae family, highlighting their potential in resolving taxonomic ambiguities within this large and diverse family.

Data Presentation: Quantitative Distribution of this compound

The following table summarizes the reported concentrations of this compound and its isomer, tussilagine, in various plant species. This data is crucial for comparative chemotaxonomic analysis.

Plant SpeciesFamilyPlant PartThis compound ContentTussilagine ContentReference
Tussilago farfaraAsteraceaeLeavesPresentPresent[1]
Tussilago farfaraAsteraceaeFlower BudsTracesTraces[2]
Arnica montanaAsteraceaeFlowerheadsTracesTraces
Arnica chamissonis ssp. foliosaAsteraceaeFlowerheadsTracesTraces
Arnica amplexicaulisAsteraceaeFlowerheadsTracesTraces
Arnica sachalinensisAsteraceaeFlowerheadsTracesTraces
Petasites hybridusAsteraceaeRhizomes & LeavesPAs PresentPAs Present[3][4]

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of pyrrolizidine alkaloids, including this compound, from plant tissues.

Materials:

  • Dried and powdered plant material (leaves, rhizomes, or flowerheads)

  • Extraction solvent: 0.05 M H₂SO₄ in 50% Methanol[5]

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[6]

  • Ammonia solution (2.5% in methanol) for elution[5]

  • Rotary evaporator or nitrogen evaporator

  • Reconstitution solvent: Methanol/water (initial HPLC/LC-MS conditions)

Procedure:

  • Weigh 2.0 g ± 0.1 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (0.05 M H₂SO₄ in 50% Methanol) to the sample.

  • Ensure the plant material is completely wetted and then place the tube in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge the sample for 10 minutes at 3800 x g.

  • Carefully transfer the supernatant to a clean test tube.

  • Repeat the extraction process on the plant pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants from both extractions.

  • The combined extract can be purified using Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Load the extract onto the SPE cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the pyrrolizidine alkaloids with 4 mL of 2.5% ammonia in methanol.[5]

  • Evaporate the eluate to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol for Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[5]

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in water[5]

  • Mobile Phase B: 0.1% Formic acid and 5 mM Ammonium formate in 95% Methanol[5]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL[7]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the initial mobile phase to create a calibration curve.

  • Sample Analysis: Inject the reconstituted plant extracts and the standard solutions into the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode. The specific precursor ion to product ion transitions for this compound will need to be determined using a pure standard or from the literature.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Visualization of Pathways and Workflows

Biosynthesis of Pyrrolizidine Alkaloids

The following diagram illustrates the general biosynthetic pathway of pyrrolizidine alkaloids, highlighting the key steps leading to the formation of the necine base, which is the core structure of this compound.

Pyrrolizidine Alkaloid Biosynthesis Arginine Arginine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine Synthase (HSS) Oxidative_Deamination Oxidative Deamination & Cyclization Homospermidine->Oxidative_Deamination Trachelanthamidine Trachelanthamidine (Necine Base) Oxidative_Deamination->Trachelanthamidine Esterification Esterification with Necic Acids Trachelanthamidine->Esterification Pyrrolizidine_Alkaloids Pyrrolizidine Alkaloids (e.g., this compound) Esterification->Pyrrolizidine_Alkaloids

Pyrrolizidine Alkaloid Biosynthesis Pathway
Experimental Workflow for Chemotaxonomic Analysis

The diagram below outlines the logical workflow for the application of this compound as a chemical marker in chemotaxonomy, from sample collection to data analysis and interpretation.

Chemotaxonomic Workflow Plant_Collection Plant Material Collection (e.g., Petasites, Tussilago, Arnica) Extraction Extraction of Pyrrolizidine Alkaloids Plant_Collection->Extraction Purification Purification (e.g., SPE) Extraction->Purification Analysis Chemical Analysis (LC-MS/MS or GC-MS) Purification->Analysis Quantification Quantification of This compound Analysis->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis Interpretation Chemotaxonomic Interpretation Data_Analysis->Interpretation

Chemotaxonomic Analysis Workflow

References

Application Notes and Protocols for Assessing the Anti-Inflammatory Activity of Isotussilagine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotussilagine is a pyrrolizidine alkaloid that has garnered interest for its potential therapeutic properties. While comprehensive data on this compound is still emerging, related compounds from Tussilago farfara, such as Tussilagone, have demonstrated notable anti-inflammatory effects. Tussilagone has been shown to inhibit the production of key inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2)[1]. The anti-inflammatory mechanism of extracts from Tussilago farfara has been linked to the regulation of the NLRP3 inflammasome, Nrf2, and the nuclear factor-kappa B (NF-κB) signaling pathway. This document provides a detailed set of protocols for researchers to systematically evaluate the anti-inflammatory activity of this compound, focusing on its effects on macrophage activation and associated inflammatory signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables are structured to summarize the quantitative data that can be obtained from the experimental protocols described herein. The expected outcomes are based on the known activities of the related compound, tussilagone[1].

Table 1: Effect of this compound on Macrophage Viability

Concentration of this compoundCell Viability (%)
Vehicle Control100
1 µM(to be determined)
10 µM(to be determined)
50 µM(to be determined)
100 µM(to be determined)

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

TreatmentNO Concentration (µM)% InhibitionIC50 (µM)
Control (untreated)(background)--
LPS (1 µg/mL)(max production)0-
LPS + this compound (1 µM)(to be determined)(to be calculated)(to be calculated)
LPS + this compound (10 µM)(to be determined)(to be calculated)
LPS + this compound (50 µM)(to be determined)(to be calculated)
LPS + this compound (100 µM)(to be determined)(to be calculated)
LPS + Positive Control(e.g., L-NAME)(to be calculated)

Table 3: Inhibition of Pro-Inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% InhibitionIL-1β (pg/mL)% Inhibition
Control (untreated)(background)-(background)-(background)-
LPS (1 µg/mL)(max production)0(max production)0(max production)0
LPS + this compound (1 µM)(to be determined)(to be calculated)(to be determined)(to be calculated)(to be determined)(to be calculated)
LPS + this compound (10 µM)(to be determined)(to be calculated)(to be determined)(to be calculated)(to be determined)(to be calculated)
LPS + this compound (50 µM)(to be determined)(to be calculated)(to be determined)(to be calculated)(to be determined)(to be calculated)
LPS + this compound (100 µM)(to be determined)(to be calculated)(to be determined)(to be calculated)(to be determined)(to be calculated)

Table 4: Effect of this compound on the Expression of Pro-Inflammatory Proteins and Signaling Molecules

TreatmentRelative iNOS ExpressionRelative COX-2 ExpressionRelative p-p65/p65 RatioRelative p-IκBα/IκBα Ratio
Control (untreated)(basal level)(basal level)(basal level)(basal level)
LPS (1 µg/mL)(upregulated)(upregulated)(upregulated)(upregulated)
LPS + this compound (50 µM)(to be determined)(to be determined)(to be determined)(to be determined)

Experimental Workflow

G cluster_0 In Vitro Assessment A Prepare this compound Stock Solution C Cell Viability Assay (MTT) A->C D Pre-treat cells with this compound A->D B Culture RAW 264.7 Macrophages B->C B->D E Stimulate with LPS (1 µg/mL) D->E F Nitric Oxide (NO) Assay (Griess Assay) E->F G Cytokine Analysis (ELISA) E->G H Western Blot Analysis E->H I NF-κB Activation Assay E->I

Experimental workflow for in vitro assessment of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay

This assay quantifies the effect of this compound on NO production in LPS-stimulated macrophages using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[3]

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.[3]

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Cell culture supernatants from Protocol 2

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for each cytokine kit.[4][5][6]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the wells and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the wells and add the substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm.[5]

  • Calculate the cytokine concentrations from the standard curve.

Protocol 4: Western Blot Analysis

This protocol is for detecting the protein levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (iNOS, COX-2, p65, p-p65, IκBα, p-IκBα, ERK, p-ERK, p38, p-p38, JNK, p-JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate, pre-treat with this compound, and stimulate with LPS.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 5: NF-κB Activation Assay (Immunofluorescence)

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Glass coverslips

  • 4% paraformaldehyde

  • 0.1% Triton X-100

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Pre-treat with this compound and stimulate with LPS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.[7]

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[7]

  • Block with 5% BSA for 1 hour.[7]

  • Incubate with anti-p65 primary antibody overnight at 4°C.[8]

  • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.[8]

  • Counterstain the nuclei with DAPI.[8]

  • Mount the coverslips and visualize using a fluorescence microscope.

Signaling Pathways

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p65 p65 p50 p50 p65_n p65 NFkB_complex->p65_n translocates p50_n p50 NFkB_complex->p50_n translocates DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription This compound This compound This compound->IKK inhibits

NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->TAK1 inhibits

References

Troubleshooting & Optimization

Overcoming low yield in Isotussilagine extraction from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in Isotussilagine extraction from plant material, primarily Tussilago farfara L. (Coltsfoot).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Plant Material Preparation

Question: My this compound yield is consistently low. Could the initial preparation of my plant material be the issue? Answer: Absolutely. The preparation of plant material is as critical as the extraction method itself.[1][2] Improper handling can lead to compound degradation or inefficient extraction. Key factors to consider are:

  • Drying: Fresh plant material has high water content, which can hinder extraction efficiency. Convection drying is common, but freeze-drying is often superior for preserving thermolabile compounds like some alkaloids. High temperatures during drying can cause chemical changes and loss of bioactive compounds.[2]

  • Particle Size: The plant material must be ground to a fine powder to increase the surface area available for solvent contact.[3] For hard materials like roots or seeds, grinding or milling is essential for enhancing extraction efficiency.[3]

  • Storage: Dried plant material should be stored in a cool, dark, and dry place to prevent the degradation of target compounds and inhibit microbial growth.[2][4]

Question: What is the best method for drying Tussilago farfara flower buds before extraction? Answer: While various methods exist, freeze-drying (lyophilization) is often the preferred method for delicate plant materials as it minimizes thermal degradation of bioactive compounds. If freeze-drying is not available, low-temperature convection drying (e.g., 40-50°C) is a suitable alternative. Avoid high temperatures, as prolonged heat can significantly decrease the yield of pyrrolizidine alkaloids (PAs).[3]

Category 2: Extraction Parameters

Question: Which solvent system is most effective for extracting this compound and other pyrrolizidine alkaloids (PAs)? Answer: Pyrrolizidine alkaloids, including this compound, are most efficiently extracted using polar solvents .[1] Studies have shown that acidified aqueous mixtures of methanol or ethanol are highly effective.[1][3] For instance, a mixture of methanol/water (1:1) acidified with citric acid or a 1% solution of tartaric acid in methanol has been shown to produce high yields of PAs from Tussilago.[3][5][6] Using alkaline solvents can result in a decreased yield.[3]

Question: How do temperature and extraction time affect the yield? Answer: Temperature has a significant impact. For short extraction periods, increased temperature can enhance extraction efficiency.[3] However, prolonged exposure to high temperatures, such as in long Soxhlet extractions, can lead to the degradation of PAs and a marked decrease in yield.[1][3] The optimal approach is often a moderately elevated temperature over a shorter duration, which is a key advantage of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[3][7]

Question: What is the ideal solid-to-solvent ratio for maximizing yield? Answer: A lower plant-to-solvent ratio (i.e., more solvent per gram of plant material) generally results in higher extraction yields.[3] Ratios of 1:25 to 1:100 (g/mL) are often effective. For example, studies on PAs demonstrated that a ratio of 1 g/60 mL or 1 g/100 mL resulted in higher yields compared to a more concentrated ratio of 1 g/30 mL.[3]

Category 3: Extraction Method Selection

Question: I am using a Soxhlet extractor but getting low yields. Should I switch methods? Answer: While Soxhlet is a classic method, its prolonged extraction time at the solvent's boiling point can degrade thermolabile compounds like PAs, leading to lower yields.[1][3] Modern methods are generally more efficient. Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) have been shown to produce significantly higher recovery rates of PAs from Tussilago farfara compared to conventional methods.[8][9] These techniques use energy more efficiently to disrupt plant cell walls, often at lower temperatures and in much less time.[10][11]

Question: What are the main advantages of Ultrasound-Assisted Extraction (UAE) for this compound? Answer: UAE offers several advantages for extracting alkaloids:

  • Increased Yield: The cavitation effect created by ultrasonic waves disrupts cell walls, enhancing solvent penetration and increasing the release of intracellular compounds.[10][12]

  • Reduced Time and Temperature: Extractions can often be completed in minutes rather than hours, and can be run at lower temperatures, preserving the integrity of the target molecules.[9][13]

  • Lower Solvent Consumption: The increased efficiency often allows for the use of smaller solvent volumes, making it a more environmentally friendly and cost-effective method.[12]

Quantitative Data Presentation

The following tables summarize data from a comparative study on the extraction of senkirkine and senecionine, two major pyrrolizidine alkaloids in Tussilago farfara, which serves as a strong proxy for optimizing this compound extraction.

Table 1: Effect of Extraction Solvent and Technique on PA Yield from Tussilago farfara

Extraction TechniqueSolvent SystemTemp. (°C)Time (min)Senkirkine Yield (ppm)
MacerationMethanol/Water (1:1) + Citric AcidRoom Temp1511.2
MacerationWater + Citric Acid901511.1
RefluxMethanol/Water (1:1) + AmmoniaBoiling158.4
SoxhletMethanolBoiling28802.5

Data synthesized from Moreira et al., 2020.[3] This table highlights that acidified solvents at both room and elevated temperatures for a short duration provide the best yields, while prolonged heating in a Soxhlet apparatus leads to significant degradation.[3]

Table 2: Comparison of Pressurized Liquid Extraction (PLE) vs. Reference Method

Plant MaterialExtraction MethodTotal PA Recovery
Tussilago farfaraReference Method (Official)100% (Baseline)
Tussilago farfaraPressurized Liquid Extraction (PLE)Up to 156.5%

Data from Kopp et al., as cited in Moreira et al., 2020.[8] This demonstrates the superior efficiency of modern extraction techniques like PLE in recovering PAs.

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the yield of this compound and related PAs from dried Tussilago farfara flower buds.

  • Material Preparation:

    • Dry the plant material (flower buds) using a freeze-dryer or a convection oven at a temperature not exceeding 50°C.

    • Grind the dried material into a fine powder (e.g., to pass through a 20-30 mesh sieve).[14]

  • Solvent Preparation:

    • Prepare the extraction solvent: 80% Methanol in water (v/v) .

    • Acidify the solvent by adding 0.5% (v/v) formic acid or citric acid to achieve a pH between 2 and 3. Acidified solvents have been shown to significantly improve PA extraction rates.[3]

  • Extraction Procedure:

    • Weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 125 mL of the acidified solvent to achieve a solid-to-liquid ratio of 1:25 (g/mL).

    • Place the flask into an ultrasonic water bath.

    • Sonicate for 30-45 minutes at a controlled temperature of 40-50°C .[15] Ensure the bath temperature does not exceed 50°C to prevent thermal degradation.

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Extract Recovery:

    • Decant the supernatant. For exhaustive extraction, the process can be repeated on the plant residue 1-2 more times with fresh solvent.

    • Combine the supernatants and filter through a suitable filter (e.g., Whatman No. 1 paper followed by a 0.45 µm syringe filter).

  • Solvent Removal & Storage:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Store the resulting crude extract in a sealed vial in the dark at -20°C to ensure stability.[4]

  • Quantification:

    • Dissolve a known quantity of the dried extract in the mobile phase.

    • Analyze and quantify this compound content using a validated LC-MS/MS method for optimal selectivity and sensitivity.[3][16]

Visualizations

Experimental & Analytical Workflow

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_post Phase 3: Post-Extraction cluster_analysis Phase 4: Analysis PlantMaterial Plant Material (Tussilago farfara) Drying Drying (Freeze-Dry or Low Temp) PlantMaterial->Drying Grinding Grinding / Milling (Fine Powder) Drying->Grinding Extraction Ultrasound-Assisted Extraction (Acidified 80% MeOH, 45°C) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator <50°C) Filtration->Evaporation CrudeExtract Crude Extract Storage (-20°C, Dark) Evaporation->CrudeExtract Quantification Quantification (LC-MS/MS) CrudeExtract->Quantification

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Low Extraction Yield

Troubleshooting Start Start: Low this compound Yield Q_Prep Was plant material properly prepared? Start->Q_Prep Q_Solvent Was the solvent system optimal? Q_Prep->Q_Solvent Yes S_Prep Solution: 1. Ensure material is finely ground. 2. Use freeze-drying or low temp    drying (<50°C). Q_Prep->S_Prep No Q_Params Were extraction parameters controlled? Q_Solvent->Q_Params Yes S_Solvent Solution: 1. Use a polar solvent (e.g., 80% MeOH). 2. Acidify solvent to pH 2-3 with    formic or citric acid. Q_Solvent->S_Solvent No Q_Method Is the extraction method efficient? Q_Params->Q_Method Yes S_Params Solution: 1. Lower temperature (<50°C). 2. Reduce extraction time to prevent    degradation. 3. Increase solvent ratio (e.g., 1:25). Q_Params->S_Params No S_Method Solution: Consider modern methods like Ultrasound (UAE) or Pressurized Liquid Extraction (PLE) over prolonged Soxhlet. Q_Method->S_Method No

Caption: A logical flowchart for troubleshooting low this compound yield.

References

Technical Support Center: Optimizing Isotussilagine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Isotussilagine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in achieving high-resolution peaks during HPLC analysis.

Troubleshooting Guide: Improving this compound Peak Resolution

Poor resolution of this compound peaks in your chromatogram can compromise the accuracy and reliability of your results. This guide provides a systematic approach to identifying and resolving common issues.

Problem: My this compound peak is co-eluting with another peak or showing poor separation (Resolution < 1.5).

This is a common issue that can often be resolved by systematically adjusting your HPLC method parameters. The resolution of two peaks is determined by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2]

Solution 1: Optimize the Mobile Phase Composition

The mobile phase is a critical factor that significantly impacts analyte retention and selectivity.[3]

  • Adjusting the Organic Solvent Ratio: In reversed-phase HPLC, which is commonly used for compounds like this compound, modifying the ratio of your aqueous and organic solvents (e.g., acetonitrile or methanol) is the first step.

    • To increase retention and potentially improve separation of closely eluting peaks: Decrease the percentage of the organic solvent.[2] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention time, which may provide the necessary separation.[4]

    • If retention times are excessively long: A slight increase in the organic solvent percentage will shorten the run time.

  • Changing the Organic Solvent: Switching between different organic solvents, such as from acetonitrile to methanol or vice versa, can alter the selectivity of your separation due to their different chemical properties.[4]

  • Modifying the Aqueous Phase pH: The pH of the mobile phase can be a powerful tool for optimizing the separation of ionizable compounds.[5] For basic compounds like this compound (a pyrrolizidine alkaloid), adjusting the pH can change its degree of ionization and therefore its retention characteristics. Using a buffer to control the pH is highly recommended for reproducible results.[6]

  • Adding an Ion-Pairing Reagent: For highly polar or ionic compounds that are poorly retained on a reversed-phase column, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.

Solution 2: Evaluate and Modify Column Parameters

The stationary phase plays a crucial role in the separation process.

  • Column Chemistry: Not all C18 columns are the same.[7] Differences in carbon loading, end-capping, and silica purity can lead to significant variations in selectivity. If you are experiencing co-elution, trying a C18 column from a different manufacturer or switching to a different stationary phase chemistry (e.g., Phenyl-Hexyl or Cyano) may provide the necessary change in selectivity.

  • Column Dimensions and Particle Size:

    • Increase Column Length: A longer column increases the number of theoretical plates (N), which generally leads to better resolution.[1][2]

    • Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.7 µm for superficially porous particles) offer higher efficiency and can significantly improve resolution.[2]

  • Column Temperature:

    • Lowering the temperature generally increases retention time and can sometimes improve resolution.[3]

    • Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution, but it can also decrease retention time.[3] It's important to experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimum for your separation.[8]

Solution 3: Adjust Flow Rate and Injection Volume
  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[3][9]

  • Injection Volume and Sample Concentration: Injecting too large a volume or too concentrated a sample can lead to peak fronting or broadening, which negatively impacts resolution.[3] As a general guideline, the injection volume should be 1-2% of the total column volume for a sample concentration of around 1 µg/µL.[3]

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What could be the cause and how can I fix it?

A1: Peak tailing can be caused by several factors:

  • Column Overload: Try diluting your sample or reducing the injection volume.[10]

  • Secondary Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the silica-based column packing. This can be addressed by:

    • Using a mobile phase with a slightly acidic pH (e.g., adding 0.1% formic acid) to suppress the ionization of the silanol groups.[11]

    • Using a high-purity, end-capped column designed to minimize silanol interactions.

  • Column Contamination or Degradation: A blocked or contaminated frit, or a void in the column packing, can cause peak tailing. Try flushing the column with a strong solvent or replacing the column if the problem persists.[12]

Q2: I'm seeing broad peaks for this compound. What should I do?

A2: Broad peaks are often a sign of poor column efficiency or extra-column volume.

  • Check for Extra-Column Volume: Ensure that the tubing connecting your injector, column, and detector is as short and narrow in diameter as possible.[13]

  • Sample Solvent Incompatibility: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.[10]

  • Column Temperature: Low column temperature can lead to broader peaks due to slower mass transfer. Try increasing the column temperature.[13]

  • Column Deterioration: An old or degraded column will lose efficiency and produce broader peaks. It may be time to replace it.[13]

Q3: My retention times for this compound are drifting. What could be the issue?

A3: Retention time drift can be caused by:

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient.[12]

  • Inconsistent Mobile Phase Composition: Prepare fresh mobile phase daily and ensure the components are accurately measured. If using a gradient, check that the pump's mixer is functioning correctly.[12]

  • Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.[9][12]

  • Leaks in the System: Check all fittings for any signs of leaks.[12]

Experimental Protocols

General HPLC Method for Tussilago farfara Extract Analysis

This method can be used as a starting point for optimizing the separation of this compound.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[14]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.4% phosphoric acid.[11][14]

    • Solvent B: Acetonitrile or Methanol.

  • Elution: A gradient elution is often necessary for complex plant extracts. A typical gradient might be:

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Increase the percentage of Solvent B over 20-40 minutes to elute more hydrophobic compounds.

    • Include a column wash with a high percentage of Solvent B and a re-equilibration step at the initial conditions.

  • Flow Rate: 0.8 - 1.0 mL/min.[15]

  • Column Temperature: 25 - 40°C.[8][15]

  • Detection Wavelength: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 217 nm) may be necessary.[14]

  • Injection Volume: 5 - 20 µL.

Sample Preparation
  • Extraction: Extract the plant material (e.g., flower buds of Tussilago farfara) with a suitable solvent like methanol or ethanol.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter and protect the HPLC column.[7]

  • Dilution: Dilute the filtered extract in the initial mobile phase composition to an appropriate concentration.

Quantitative Data Summary

The following table summarizes how different HPLC parameters can be adjusted to improve peak resolution.

ParameterAdjustmentExpected Effect on ResolutionPotential Drawbacks
Mobile Phase Decrease % Organic SolventIncreases retention, may improve separation of early eluting peaks.[2]Increases run time.
Change Organic Solvent (e.g., ACN to MeOH)Alters selectivity, can change peak elution order.[4]May require re-optimization of the entire method.
Adjust pHChanges retention and selectivity of ionizable compounds.[5]Can affect column stability if outside the recommended pH range.
Column Increase LengthIncreases efficiency (N), generally improves resolution.[1]Increases backpressure and run time.
Decrease Particle SizeIncreases efficiency (N), significantly improves resolution.[2]Significantly increases backpressure, requires a suitable HPLC/UHPLC system.
Change Stationary Phase ChemistryAlters selectivity, can resolve co-eluting peaks.[7]Requires purchasing a new column.
Temperature Decrease TemperatureIncreases retention, may improve resolution.[3]May increase peak broadening due to higher viscosity.
Increase TemperatureDecreases viscosity, can lead to sharper peaks and better resolution.[3]May decrease retention and alter selectivity.
Flow Rate Decrease Flow RateIncreases efficiency, can improve resolution.[3]Increases run time.

Visualizations

HPLC_Troubleshooting_Workflow start_node Start: Poor this compound Peak Resolution (Rs < 1.5) d1 Adjust Mobile Phase? start_node->d1 decision_node decision_node process_node process_node end_node Resolution Improved (Rs >= 1.5) p1 Decrease % Organic Solvent OR Change Organic Solvent (ACN/MeOH) OR Adjust pH (use buffer) d1->p1 Yes d3 Modify Column Parameters? d1->d3 No d2 Resolution Improved? p1->d2 d2->end_node Yes d2->d3 No p2 Increase Column Length OR Decrease Particle Size OR Change Stationary Phase d3->p2 Yes d5 Adjust Flow Rate / Temperature? d3->d5 No d4 Resolution Improved? p2->d4 d4->end_node Yes d4->d5 No p3 Decrease Flow Rate OR Optimize Column Temperature d5->p3 Yes p4 Consult Instrument Manual or Contact Support d5->p4 No d6 Resolution Improved? p3->d6 d6->end_node Yes d6->p4 No

Caption: Troubleshooting workflow for improving HPLC peak resolution.

Resolution_Factors cluster_N cluster_alpha cluster_k center_node Peak Resolution (Rs) factor_node factor_node param_node param_node Rs Peak Resolution (Rs) N Efficiency (N) (Peak Width) Rs->N alpha Selectivity (α) (Peak Spacing) Rs->alpha k Retention Factor (k) (Retention Time) Rs->k N_params Controlled by: - Column Length - Particle Size N->N_params alpha_params Controlled by: - Mobile Phase Composition - Stationary Phase Type - Temperature alpha->alpha_params k_params Controlled by: - Mobile Phase Strength (% Organic Solvent) k->k_params

Caption: Key factors influencing HPLC peak resolution.

References

Minimizing degradation of Isotussilagine during storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Isotussilagine during storage and handling. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a pyrrolizidine alkaloid (PA) found in various plants, including some species of Arnica and Petasites. Unlike many other PAs, this compound is considered non-toxic because it lacks the 1,2-double bond in its necine base structure, a feature typically associated with hepatotoxicity. However, maintaining its structural integrity is crucial for accurate experimental results and for ensuring the safety and efficacy of any potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general stability of pyrrolizidine alkaloids, the primary factors that can lead to the degradation of this compound include:

  • pH: Alkaline conditions are known to promote the degradation of PAs. The ester group in this compound is susceptible to hydrolysis under basic conditions. While generally stable in neutral and acidic solutions, prolonged exposure to strong acids could also potentially lead to degradation.[1]

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions, including hydrolysis and oxidation.[2]

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.[1]

  • Oxidizing Agents: The nitrogen atom in the pyrrolizidine ring and other functional groups can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.[3][4]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C or below) is recommended.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Storing the compound in its solid, crystalline form is generally more stable than in solution. If solutions are prepared, they should be used promptly or stored under the recommended conditions for a validated period.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound potency or inconsistent experimental results over time. Degradation of this compound due to improper storage or handling.1. Review your storage conditions against the recommendations (cool, dark, and dry). 2. Prepare fresh solutions for each experiment. 3. Perform a stability study under your experimental conditions to determine the rate of degradation.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and identify their chromatographic signatures. 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.
Discoloration or change in the physical appearance of the solid compound. Potential degradation, possibly due to oxidation or light exposure.1. Discard the discolored material. 2. Ensure future storage is in a light-protected and, if necessary, inert environment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or other suitable solvent

  • HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.

    • Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.

    • Follow the same temperature and time point procedure as for acid hydrolysis.

    • Neutralize the samples with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate vials.

    • Keep the vials at room temperature for a defined period, protected from light.

    • Analyze the samples at different time points.

  • Thermal Degradation:

    • Place a sample of solid this compound and a vial of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At each time point, dissolve the solid sample and dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose a sample of solid this compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Keep control samples wrapped in aluminum foil to protect them from light.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC or UPLC method. The method should be able to separate the intact this compound from any degradation products.

    • Use a mass spectrometer to identify the mass of the degradation products to aid in their structural elucidation.

Data Presentation:

Summarize the percentage of degradation of this compound under each stress condition in a table.

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24RT
1 M HCl2460
0.1 M NaOH24RT
1 M NaOH2460
3% H₂O₂24RT
30% H₂O₂24RT
Thermal (Solid)4880
Thermal (Solution)4880
Photolytic (Solid)--
Photolytic (Solution)--

(Note: This table should be filled with experimental data.)

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl) Analysis Stability-Indicating Analytical Method (HPLC/UPLC-MS) Acid->Analysis Base Base Hydrolysis (NaOH) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis This compound This compound (Solid & Solution) This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to Degradation_Products Degradation Products Analysis->Degradation_Products Identifies Data_Analysis Data Analysis - Degradation Pathway - Method Validation Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

Stability_Factors cluster_factors Factors Affecting Stability cluster_mitigation Mitigation Strategies pH pH (Alkaline > Acidic) Degradation This compound Degradation pH->Degradation Temp Temperature (High Temp) Temp->Degradation Light Light (UV/Visible) Light->Degradation Oxidants Oxidizing Agents (e.g., Air, Peroxides) Oxidants->Degradation Stability This compound Stability Storage Proper Storage (Cool, Dark, Dry) Storage->Stability Handling Careful Handling (Inert Atmosphere, Fresh Solutions) Handling->Stability

Caption: Factors influencing the stability of this compound.

References

Optimization of reaction conditions for the synthesis of Isotussilagine analogues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of reaction conditions for the synthesis of Isotussilagine analogues. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to facilitate successful and efficient synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound analogues, providing potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low yield in the asymmetric self-Mannich reaction for the synthesis of the pyrrolizidine core.

  • Question: My asymmetric self-Mannich reaction to form the PMP-lactam intermediate is giving a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this key step can often be attributed to several factors:

    • Catalyst activity: The chiral secondary amine or L-proline catalyst may be of poor quality or degraded. Ensure you are using a freshly opened or properly stored catalyst.

    • Solvent purity: The reaction is sensitive to moisture. Use dry DMF (N,N-Dimethylformamide) to ensure an anhydrous environment.

    • Reaction time and temperature: The optimal reaction time can vary. Monitor the reaction progress by TLC to determine the point of maximum conversion. Extended reaction times do not necessarily lead to higher yields and can promote side reactions. Room temperature is generally suitable for this reaction.

    • Stoichiometry of reactants: An imbalance in the stoichiometry of methyl 4-oxobutanoate and the PMP-amine can lead to incomplete conversion. Ensure accurate measurement of your starting materials.

Issue 2: Poor stereoselectivity (low diastereomeric ratio or enantiomeric excess).

  • Question: I am observing poor stereoselectivity in the formation of the pyrrolizidine core. How can I improve the diastereomeric ratio (dr) and enantiomeric excess (ee)?

  • Answer: Achieving high stereoselectivity is crucial. Here are some key parameters to consider:

    • Catalyst choice: The choice of catalyst is critical for stereocontrol. For an anti-selective reaction, a chiral secondary amine catalyst is preferred. For a syn-selective reaction, L-proline is the catalyst of choice. The specific structure of the chiral amine can also influence the outcome.

    • Solvent effects: While DMF is a common solvent, exploring other polar aprotic solvents might influence the stereochemical outcome.

    • Temperature: Running the reaction at lower temperatures can sometimes enhance stereoselectivity, although it may require longer reaction times.

Issue 3: Difficulty in the purification of the 1-hydroxymethylpyrrolizidine intermediate.

  • Question: I am struggling to purify the 1-hydroxymethylpyrrolizidine intermediate after the reduction of the bicyclic lactam. What are the best practices?

  • Answer: The polar nature of this amino alcohol can make purification challenging.

    • Column chromatography: Use silica gel chromatography with a polar eluent system. A gradient elution starting from a less polar mixture (e.g., dichloromethane/methanol) and gradually increasing the polarity can be effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on the silica gel.

    • Extraction: Ensure that the aqueous work-up effectively removes water-soluble impurities. Multiple extractions with a suitable organic solvent are recommended.

    • Salt formation: In some cases, converting the amine to a salt (e.g., hydrochloride) can facilitate crystallization and purification, followed by neutralization to recover the free base.

Issue 4: Low yield in the final esterification step.

  • Question: The esterification of the 1-hydroxymethylpyrrolizidine with the necic acid analogue is inefficient. What esterification method is most suitable, and what are the common pitfalls?

  • Answer: The hydroxyl group at the C1 position of the pyrrolizidine core can be sterically hindered, making esterification challenging.

    • Method selection: Standard Fischer esterification is often not effective for hindered alcohols. The Steglich esterification, which uses a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine), is a milder and more effective method for such substrates.

    • Reaction conditions: Ensure anhydrous conditions, as the coupling agents are sensitive to moisture. The reaction is typically carried out in an aprotic solvent like dichloromethane or DMF at room temperature.

    • Side reactions: A common side reaction in DCC-mediated esterifications is the formation of N-acylurea byproduct, which can be difficult to remove. Using EDC often leads to a more water-soluble urea byproduct that is easier to remove during aqueous workup.

    • Acid Chloride Method: Converting the carboxylic acid to an acid chloride followed by reaction with the alcohol is another effective method for hindered esterifications.

Data Presentation: Optimization of the Asymmetric Self-Mannich Reaction

The following tables summarize the quantitative data for the optimization of the key asymmetric self-Mannich reaction to produce the PMP-lactam intermediate, a precursor to the 1-hydroxymethylpyrrolizidine core.

Table 1: Optimization of Reaction Conditions for the anti-Selective Self-Mannich Reaction

EntryCatalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
1Chiral Amine A (10)DMF247810:195
2Chiral Amine A (5)DMF24759:194
3Chiral Amine A (10)CH2Cl224658:190
4Chiral Amine A (10)THF24507:185
5Chiral Amine B (10)DMF247212:196

Table 2: Optimization of Reaction Conditions for the syn-Selective Self-Mannich Reaction

EntryCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1L-Proline (20)DMF36757:193
2L-Proline (10)DMF36706:191
3L-Proline (20)DMSO36687:192
4L-Proline (20)DMF24656:190

Experimental Protocols

Protocol 1: Synthesis of the PMP-Lactam Intermediate (syn-selective)

  • To a solution of methyl 4-oxobutanoate (1.0 mmol) in dry DMF (5.0 mL) is added L-proline (0.2 mmol, 20 mol%).

  • p-Methoxyphenylamine (PMP-amine) (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 36 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired PMP-lactam.

Protocol 2: Reduction to 1-Hydroxymethylpyrrolizidine

  • To a solution of the PMP-lactam (1.0 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere is added lithium aluminum hydride (LiAlH₄) (2.0 mmol) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield the 1-hydroxymethylpyrrolizidine.

Protocol 3: Steglich Esterification to form the this compound Analogue

  • To a solution of the necic acid analogue (1.2 mmol), 1-hydroxymethylpyrrolizidine (1.0 mmol), and DMAP (0.1 mmol) in dry dichloromethane (10 mL) at 0 °C is added EDC (1.5 mmol).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final this compound analogue.

Mandatory Visualizations

experimental_workflow start Starting Materials (Methyl 4-oxobutanoate, PMP-amine) mannich Asymmetric Self-Mannich Reaction (L-Proline or Chiral Amine) start->mannich lactam PMP-Lactam Intermediate mannich->lactam reduction Reduction (LiAlH4) lactam->reduction necine_base 1-Hydroxymethylpyrrolizidine (Necine Base Analogue) reduction->necine_base esterification Steglich Esterification (EDC, DMAP) necine_base->esterification necic_acid Necic Acid Analogue necic_acid->esterification final_product This compound Analogue esterification->final_product

Caption: Synthetic workflow for this compound analogues.

troubleshooting_logic low_yield Low Yield in Mannich Reaction? check_catalyst Check Catalyst Activity and Purity low_yield->check_catalyst Yes check_solvent Ensure Anhydrous Solvent (Dry DMF) low_yield->check_solvent Yes check_time_temp Optimize Reaction Time and Temperature low_yield->check_time_temp Yes poor_stereo Poor Stereoselectivity? low_yield->poor_stereo No choose_catalyst Select Appropriate Catalyst (Chiral Amine vs. L-Proline) poor_stereo->choose_catalyst Yes optimize_conditions Optimize Solvent and Temperature poor_stereo->optimize_conditions Yes purification_issue Purification Difficulty? poor_stereo->purification_issue No column_chrom Use Polar Eluent with Basic Modifier purification_issue->column_chrom Yes extraction_tech Perform Multiple Extractions purification_issue->extraction_tech Yes esterification_fail Esterification Failure? purification_issue->esterification_fail No steglich Use Steglich Esterification (EDC/DMAP) esterification_fail->steglich Yes anhydrous Ensure Anhydrous Conditions esterification_fail->anhydrous Yes

Caption: Troubleshooting decision tree for synthesis.

Strategies to reduce matrix effects in LC-MS/MS analysis of Isotussilagine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Isotussilagine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of complex biological samples, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[2]

Q2: What is the first step I should take to minimize matrix effects for this compound analysis?

A2: A robust sample preparation procedure is the most critical first step to reduce matrix effects. The goal is to remove as many interfering endogenous components as possible while efficiently extracting this compound.[1][3] Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. For complex matrices, more advanced techniques like phospholipid removal plates can be highly effective.[4]

Q3: How can I optimize my chromatographic method to reduce matrix effects for this compound?

A3: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[5] Key strategies include:

  • Column Selection: Employing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter the retention of interfering compounds relative to this compound.

  • Gradient Elution: A well-designed gradient elution profile can effectively separate early-eluting polar interferences and late-eluting non-polar interferences from the analyte peak.

  • Mobile Phase Modifiers: Adjusting the pH or using additives in the mobile phase can improve peak shape and shift the retention times of interfering compounds.

Q4: Is the use of an internal standard (IS) necessary for this compound analysis?

A4: Yes, using an appropriate internal standard is highly recommended to compensate for matrix effects.[6] An ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[7] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but its effectiveness in compensating for matrix effects must be thoroughly validated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound - Incompatible mobile phase pH- Column overload- Secondary interactions with the stationary phase- Adjust mobile phase pH to ensure this compound is in a single ionic state.- Reduce injection volume or sample concentration.- Try a different column chemistry or a column with end-capping.
High Variability in this compound Signal Between Replicate Injections - Significant and variable matrix effects- Inconsistent sample preparation- Implement a more rigorous sample cleanup method (e.g., SPE instead of PPT).- Use a stable isotope-labeled internal standard.- Ensure precise and consistent execution of the sample preparation protocol.
Low Recovery of this compound - Inefficient extraction during sample preparation- Analyte instability- Optimize the extraction solvent and pH for LLE or SPE.- Evaluate different SPE sorbents.- Assess the stability of this compound under the extraction and storage conditions.
Ion Suppression Observed in the Chromatogram - Co-elution of matrix components (e.g., phospholipids)- Modify the chromatographic gradient to better separate the analyte from the suppression zone.- Incorporate a phospholipid removal step in the sample preparation.- Dilute the sample, if sensitivity allows.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Rat Plasma

This protocol is a rapid and simple method for sample cleanup, suitable for initial method development.

  • Sample Preparation:

    • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds to dissolve the analyte.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol provides a more thorough cleanup to reduce matrix effects compared to PPT.

  • Sample Pre-treatment:

    • To 100 µL of rat plasma, add 100 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for compounds similar to this compound, which can serve as a benchmark during method development.

Parameter Acceptance Criteria Typical Performance
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101-5 ng/mL in plasma
Intra-day Precision (%RSD) < 15% (< 20% at LLOQ)< 10%
Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)< 12%
Accuracy (%RE) ± 15% (± 20% at LLOQ)± 10%
Recovery (%) Consistent and reproducible85-105%
Matrix Effect (%) 85-115%90-110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) plasma->lle spe Solid-Phase Extraction (Mixed-Mode) plasma->spe evap_reconstitute Evaporation & Reconstitution ppt->evap_reconstitute lle->evap_reconstitute spe->evap_reconstitute lc_separation LC Separation (Reversed-Phase) evap_reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Data Acquisition matrix_effect_troubleshooting start Inaccurate/Imprecise This compound Quantification q1 Is an appropriate Internal Standard used? start->q1 q2 Is sample cleanup adequate? q1->q2 Yes implement_is Implement Stable Isotope-Labeled or Analog Internal Standard q1->implement_is No a1_yes Yes a1_no No q3 Is chromatographic separation optimized? q2->q3 Yes improve_cleanup Enhance Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) q2->improve_cleanup No implement_is->q2 a2_yes Yes a2_no No end Method Optimized q3->end Yes optimize_lc Optimize LC Method (Gradient, Column, Mobile Phase) q3->optimize_lc No improve_cleanup->q3 a3_yes Yes a3_no No optimize_lc->end

References

Dealing with co-eluting compounds during the purification of Isotussilagine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the purification of Isotussilagine.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compound is its structural isomer, Tussilagine. Due to their similar structures and physicochemical properties, they often have very close retention times in many chromatographic systems. Other pyrrolizidine alkaloids (PAs) present in the crude extract of plants like Tussilago farfara (Coltsfoot) can also co-elute.[1][2]

Q2: What initial steps should I take if I suspect co-elution?

A2: First, confirm the presence of multiple compounds in your "pure" fraction. This can be achieved using high-resolution analytical techniques such as:

  • LC-MS/MS: This method can differentiate between isomers based on their fragmentation patterns, even if they are not chromatographically separated.

  • GC-MS: This is another powerful technique for identifying and confirming the presence of different PAs.[1]

  • ¹H-NMR and ¹³C-NMR: High-resolution NMR can reveal the presence of impurities through unexpected signals in the spectrum.[3][4]

Q3: Which chromatographic techniques are most effective for separating this compound and Tussilagine?

A3: High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective method for the preparative separation of pyrrolizidine alkaloids.[5][6][7] Preparative High-Performance Liquid Chromatography (prep-HPLC), particularly with chiral stationary phases, can also be employed for fine separation.[8][9][10]

Troubleshooting Guide: Dealing with Co-eluting this compound and Tussilagine

This guide addresses specific issues you may encounter during the purification process.

Problem 1: Poor resolution between this compound and Tussilagine in Reversed-Phase HPLC.

Cause: The similar polarity of the isomers makes separation on standard C18 columns challenging.

Solution 1: Method Optimization

  • Modify the Mobile Phase:

    • Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallow gradient or isocratic elution with a low percentage of organic solvent can improve resolution.

    • Additives: Introduce additives to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape and potentially enhance selectivity.

  • Change the Stationary Phase:

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity due to pi-pi interactions with the aromatic rings of the analytes.

    • Chiral Column: As this compound and Tussilagine are diastereomers, a chiral stationary phase (CSP) can provide excellent separation.[9][10]

Solution 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus minimizing irreversible adsorption and improving recovery.[7][11]

Experimental Protocol: HSCCC for Pyrrolizidine Alkaloid Separation

This protocol is a general guideline based on successful separations of similar PAs.[5][6]

  • Solvent System Selection: The choice of the two-phase solvent system is critical. A common system for PA separation is a chloroform mobile phase with a potassium phosphate buffer as the stationary phase. Another reported system for separating compounds from Tussilago farfara is n-hexane-ethyl acetate-methanol-water.[5][12] The partition coefficient (K) of the target compounds should be determined to select the optimal system.

  • Preparation of the Solvent System: Prepare the chosen two-phase solvent system by thoroughly mixing the solvents in a separatory funnel. Allow the phases to separate completely.

  • HSCCC Instrument Setup:

    • Fill the column with the stationary phase.

    • Set the rotational speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude or partially purified extract in a mixture of the stationary and mobile phases and inject it into the system.

  • Fraction Collection: Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions by TLC, HPLC, or LC-MS to identify the fractions containing pure this compound.

Quantitative Data Summary: HSCCC Purification of Sesquiterpenoids from Tussilago farfara

The following table summarizes the results from a study on the separation of other compounds from Tussilago farfara using HSCCC, demonstrating the technique's efficacy.[12]

CompoundAmount from 500 mg Crude ExtractPurity (by HPLC)
Tussilagone32 mg99.5%
14-acetoxy-7β-(3'-ethyl cis-crotonoyloxy)-lα-(2'-methyl butyryloxy)-notonipetranone18 mg99.4%
7β-(3'-ethyl cis-crotonoyloxy)-lα-(2'- methyl butyryloxy)-3,14-dehydro-Z-notonipetranone21 mg99.1%
Problem 2: Difficulty in detecting the co-eluting impurity at low levels.

Cause: The minor isomer may be present at a concentration below the detection limit of your primary analytical method (e.g., UV detection in HPLC).

Solution: Use a More Sensitive and Selective Detector

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. MS detection is highly sensitive and can identify compounds based on their mass-to-charge ratio (m/z), allowing for the detection of co-eluting species even at very low concentrations.[13]

  • Nuclear Magnetic Resonance (NMR): For preparative scale work, acquiring a high-resolution ¹H-NMR spectrum of the purified fraction can reveal the presence of minor impurities that are not visible by other methods.[4]

Visualizations

experimental_workflow start Crude Extract of Tussilago farfara pre_purification Initial Purification (e.g., Column Chromatography) start->pre_purification analysis1 Purity Check (HPLC-UV, TLC) pre_purification->analysis1 co_elution Co-elution Suspected analysis1->co_elution Impurity Detected no_co_elution Pure this compound analysis1->no_co_elution Single Peak troubleshooting Troubleshooting Separation co_elution->troubleshooting hplc_optimization Preparative HPLC Optimization (e.g., Chiral Column) troubleshooting->hplc_optimization hsccc High-Speed Counter-Current Chromatography (HSCCC) troubleshooting->hsccc analysis2 Fraction Analysis (LC-MS, NMR) hplc_optimization->analysis2 hsccc->analysis2 pure_fractions Combine Pure Fractions analysis2->pure_fractions Purity Confirmed final_product Isolated this compound pure_fractions->final_product logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solutions Potential Solutions co_elution Co-elution of This compound & Tussilagine isomerism Structural Isomerism (Similar Physicochemical Properties) co_elution->isomerism is caused by hplc Optimized HPLC (e.g., Chiral Stationary Phase) co_elution->hplc can be solved by hsccc High-Speed Counter-Current Chromatography (HSCCC) co_elution->hsccc can be solved by analytical Enhanced Analytical Techniques (LC-MS, NMR) co_elution->analytical is identified by

References

Refinement of dosing protocols for in-vivo studies with Isotussilagine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers working with Isotussilagine in in-vivo studies. Given the limited specific data on this compound, this guide incorporates information on its chemical class, pyrrolizidine alkaloids (PAs), and its plant source, Tussilago farfara, to offer a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a pyrrolizidine alkaloid (PA) found in plants such as Tussilago farfara (coltsfoot) and some Arnica species. While specific biological activities of isolated this compound are not extensively documented, extracts of Tussilago farfara containing this and other PAs have been investigated for their anti-inflammatory and neuroprotective properties.[1] It is crucial to note that many PAs are known for their potential hepatotoxicity.

Q2: Are there any established in-vivo dosing protocols for this compound?

A2: Currently, there are no publicly available, established in-vivo dosing protocols specifically for isolated this compound. Dosing will need to be determined empirically through dose-range finding studies. However, studies on extracts of Tussilago farfara and other PAs can provide a starting point for dose selection.

Q3: What are the potential toxicities associated with this compound?

A3: As a pyrrolizidine alkaloid, this compound should be handled with caution due to the potential for hepatotoxicity (liver damage) associated with this class of compounds. Chronic exposure to some PAs has been linked to liver cirrhosis and cancer. It is essential to include comprehensive toxicological assessments in your in-vivo studies, including liver function tests and histopathology.

Q4: What are the known signaling pathways modulated by this compound or related compounds?

A4: Studies on ethanol extracts of Tussilago farfara have shown modulation of key inflammatory and antioxidant signaling pathways. These include the inhibition of the NF-κB and NLRP3 inflammasome pathways, and the activation of the Nrf2 antioxidant response pathway.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor solubility of this compound in aqueous vehicles. This compound, as a tertiary amine PA, may have limited water solubility.[4]- Attempt solubilization in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting with saline or PBS. Ensure the final concentration of the organic solvent is non-toxic to the animals.- Consider using the N-oxide form of this compound, as PA N-oxides are generally more water-soluble.[5]- Explore the use of formulating agents such as cyclodextrins to enhance solubility.
Observed toxicity (e.g., weight loss, lethargy, signs of liver damage) at expected therapeutic doses. Pyrrolizidine alkaloids can exhibit significant toxicity, even at low doses.- Immediately reduce the dose.- Conduct a thorough dose-range finding study to establish the maximum tolerated dose (MTD).- Monitor liver enzymes (ALT, AST) and conduct histopathological analysis of the liver.- Ensure the purity of your this compound sample to rule out contamination with more toxic PAs.
Lack of efficacy at seemingly safe doses. - The chosen dose may be too low.- The route of administration may not be optimal for reaching the target tissue.- The experimental model may not be appropriate.- Carefully escalate the dose while closely monitoring for toxicity.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral) based on the target organ and potential metabolism.- Review the literature for appropriate animal models for the intended therapeutic effect.
Inconsistent results between experiments. - Variability in drug preparation and formulation.- Differences in animal strain, age, or sex.- Inconsistent administration technique.- Standardize the protocol for preparing and administering this compound, including the vehicle and final concentration.- Ensure consistency in the animal model and experimental conditions.- Provide thorough training on administration techniques to all personnel.

Data Presentation

Table 1: Summary of In-Vivo Dosing for Pyrrolizidine Alkaloids and Tussilago farfara Extracts (for reference in dose-range finding studies)

Compound/ExtractAnimal ModelDose RangeRoute of AdministrationObserved EffectsReference
Ethanol Extract of Tussilago farfaraMouseNot specifiedNot specifiedAttenuation of lung inflammation[2]
ECN (a compound from Tussilago farfara)Mouse5 mg/kg/dayOralAmeliorated movement impairments and dopaminergic neuronal damage[1]
Tussilago farfara Flower Bud ExtractMouse300 mg/kgOralNeuroprotective effect[1]

Note: This table provides data from related substances to guide initial dose-finding experiments for this compound. It is not a direct recommendation for this compound dosage.

Experimental Protocols

General Protocol for Preparation and Administration of this compound for In-Vivo Studies

1. Reagent and Equipment Preparation:

  • This compound (ensure purity analysis is available)

  • Vehicle (e.g., sterile saline, PBS, or a solution with a low percentage of a solubilizing agent like DMSO or ethanol)

  • Sterile vials and syringes

  • Vortex mixer and/or sonicator

  • Analytical balance

2. Preparation of Dosing Solution:

  • For water-soluble forms (e.g., N-oxides):

    • Weigh the required amount of this compound N-oxide.

    • Dissolve in the appropriate volume of sterile saline or PBS to achieve the desired concentration.

    • Vortex until fully dissolved.

  • For forms with limited water solubility:

    • Weigh the required amount of this compound.

    • In a sterile vial, add a minimal amount of a biocompatible organic solvent (e.g., DMSO) to dissolve the compound.

    • Once dissolved, slowly add the sterile saline or PBS dropwise while vortexing to prevent precipitation.

    • The final concentration of the organic solvent should be kept to a minimum (typically <5-10% for DMSO, depending on the route of administration and animal model). A vehicle control group with the same solvent concentration must be included in the study.

3. Administration:

  • Choose the appropriate route of administration based on the experimental design (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Administer the prepared solution to the animals at the determined dose volume.

  • Ensure all animals in a study receive the same volume of liquid.

4. Post-Administration Monitoring:

  • Closely monitor the animals for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • At the end of the study, collect blood for biochemical analysis (especially liver function tests) and tissues for histopathological examination.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis dose_calc Dose Calculation solubilization Solubilization in Vehicle dose_calc->solubilization animal_dosing Animal Dosing (e.g., oral, IP) solubilization->animal_dosing toxicity_monitoring Toxicity Monitoring animal_dosing->toxicity_monitoring efficacy_assessment Efficacy Assessment animal_dosing->efficacy_assessment data_analysis Data Analysis toxicity_monitoring->data_analysis efficacy_assessment->data_analysis

Caption: Experimental workflow for in-vivo studies with this compound.

nfkb_pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of

Caption: Postulated inhibition of the NF-kB signaling pathway by this compound.

nrf2_pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation of Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription of

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

References

Validation & Comparative

Comparative Analysis of Isotussilagine and Tussilagine Bioactivity: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available bioactivity data between Tussilagine and its isomer, Isotussilagine. While Tussilagine, often referred to as Tussilagone, has been the subject of numerous studies elucidating its pharmacological effects, research on the specific biological activities of this compound is notably absent. This guide, therefore, summarizes the current state of knowledge, highlighting the well-documented bioactivities of Tussilagine and the conspicuous gap in our understanding of this compound.

Introduction to Tussilagine and this compound

Tussilagine and this compound are both sesquiterpenoid compounds isolated from the flower buds of Tussilago farfara (coltsfoot), a plant with a long history of use in traditional medicine for respiratory ailments. Their structural similarity suggests the potential for comparable biological activities; however, the available scientific evidence does not currently support a direct comparison.

Bioactivity of Tussilagine (Tussilagone)

Research has extensively focused on the anti-inflammatory and anti-tumor properties of Tussilagine.

Anti-inflammatory Activity

Tussilagine has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.

Key Findings:

  • Inhibition of Pro-inflammatory Enzymes and Cytokines: Tussilagine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively. It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

  • Modulation of NF-κB Signaling: A critical aspect of Tussilagine's anti-inflammatory activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

Experimental Data Summary: Anti-inflammatory Effects of Tussilagine

ParameterCell Line/ModelConcentration/DoseObserved EffectReference
NO ProductionMurine Macrophages (RAW 264.7)5, 10, 20 µMDose-dependent inhibition of LPS-induced NO production[1]
iNOS ExpressionMurine Macrophages (RAW 264.7)20 µMSignificant reduction in LPS-induced iNOS protein expression[1]
COX-2 ExpressionMurine Macrophages (RAW 264.7)20 µMSignificant reduction in LPS-induced COX-2 protein expression[1]
NF-κB ActivationMurine Macrophages (RAW 264.7)20 µMInhibition of LPS-induced NF-κB p65 subunit nuclear translocation[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay

A detailed methodology for assessing the anti-inflammatory effects of Tussilagine in vitro is as follows:

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of Tussilagine for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

  • Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, and NF-κB pathway components (e.g., p-IκBα, p65) are determined by Western blotting using specific antibodies.

Signaling Pathway: Tussilagine's Anti-inflammatory Action

Tussilagine_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Tussilagine Tussilagine Tussilagine->IKK inhibits antitumor_workflow start Start: Cancer Cell Lines treatment Treat with Tussilagine (various concentrations) start->treatment incubation Incubate for 48h treatment->incubation mtt MTT Assay incubation->mtt apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle measure Measure Absorbance mtt->measure calculate Calculate IC₅₀ measure->calculate end End: Determine Cytotoxicity, Apoptotic Induction, and Cell Cycle Arrest calculate->end apoptosis->end cell_cycle->end

References

Validating the Mechanism of Action of Isotussilagine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its validation and potential therapeutic application. This guide provides a comparative analysis of the available data related to Isotussilagine and its more extensively studied counterpart from the same plant, Tussilagone. A significant challenge in delineating the specific mechanism of this compound is the current scarcity of direct experimental studies. Much of the available research on the anti-inflammatory properties of Tussilago farfara (coltsfoot) has focused on the sesquiterpenoid Tussilagone.

While both this compound and Tussilagone are isolated from Tussilago farfara, it is crucial to underscore that they are structurally distinct compounds, and therefore, their biological activities and mechanisms of action cannot be assumed to be identical.[1] This guide will present the known anti-inflammatory pathways modulated by Tussilagone as a potential framework for future investigations into this compound, while clearly acknowledging the current data gap for this compound itself.

Comparative Anti-Inflammatory Activity: Tussilagone as a Reference

Studies on Tussilagone have demonstrated its ability to mitigate inflammatory responses in various in vitro and in vivo models. A key aspect of its action involves the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways.

Inhibition of Inflammatory Mediators

Tussilagone has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[2][3] Furthermore, it significantly reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Table 1: Inhibitory Effects of Tussilagone on Inflammatory Mediators

MediatorCell LineStimulantIC50 Value / ConcentrationReference
Nitric Oxide (NO)BV-2 microgliaLPS8.67 µM[2]
Prostaglandin E2 (PGE2)BV-2 microgliaLPS14.1 µM[2]
Nitric Oxide (NO)RAW 264.7 macrophagesLPSSignificant reduction at 20 & 30 µM[3]
Prostaglandin E2 (PGE2)RAW 264.7 macrophagesLPSSignificant reduction at 20 & 30 µM[3]
TNF-αRAW 264.7 macrophagesLPSSignificant reduction at 20 & 30 µM[3]
HMGB1RAW 264.7 macrophagesLPSSignificant reduction at 20 & 30 µM[3]

Note: Data specific to this compound is not currently available in published literature.

Signaling Pathways Modulated by Tussilagone

The anti-inflammatory effects of Tussilagone are attributed to its modulation of key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

Tussilagone has been demonstrated to inhibit the activation of the NF-κB pathway.[2][4] It achieves this by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

NF_kB_Pathway_Inhibition_by_Tussilagone cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 Inhibition NFκB_p65_nuc NF-κB (p65) NFκB_p65->NFκB_p65_nuc Translocation Tussilagone Tussilagone Tussilagone->IKK Inhibition DNA DNA NFκB_p65_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by Tussilagone.
MAPK Signaling Pathway

Several studies have indicated that Tussilagone can also suppress the MAPK signaling pathway, including the phosphorylation of p38.[4] The MAPK pathway is another crucial regulator of inflammatory responses, and its inhibition by Tussilagone contributes to the reduced production of inflammatory mediators.

Experimental Protocols

Validating the mechanism of action for a compound like this compound would require a series of well-established experimental protocols. Below are methodologies that have been used to elucidate the mechanism of Tussilagone and could be adapted for this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Assay
  • The concentration of NO in the cell culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Protein Extraction: Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, iNOS, COX-2, and β-actin as a loading control) overnight at 4°C.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_sample_prep cluster_electrophoresis cluster_immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: General workflow for Western Blot analysis.

Conclusion and Future Directions

While a comprehensive guide on the mechanism of action of this compound is hampered by the lack of specific research, the studies on Tussilagone provide a valuable starting point for investigation. Future research should focus on isolating this compound and systematically evaluating its effects on inflammatory pathways using the established protocols outlined above. Direct comparative studies between this compound and Tussilagone would be particularly insightful to determine if they share similar anti-inflammatory properties and mechanisms of action. Such studies are essential to validate the therapeutic potential of this compound and to understand the distinct contributions of the various bioactive compounds present in Tussilago farfara.

References

Cross-Verification of Tussilagone's Biological Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative analysis of the biological effects of Tussilagone, a prominent sesquiterpenoid isolated from Tussilago farfara (coltsfoot). While the initial topic of interest was Isotussilagine, the available scientific literature predominantly focuses on Tussilagone. Given that both are constituents of the same plant, this guide will focus on the well-documented biological activities of Tussilagone, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key experimental data, details underlying methodologies, and visualizes associated signaling pathways.

I. Anti-inflammatory Effects of Tussilagone

Tussilagone has demonstrated significant anti-inflammatory properties across various macrophage and microglial cell lines. The primary mechanism appears to be the induction of Heme Oxygenase-1 (HO-1) and the inhibition of key inflammatory mediators.

Quantitative Data Summary
Cell LineTreatmentKey BiomarkerEffectConcentrationReference
RAW 264.7 (Murine Macrophage)Lipopolysaccharide (LPS)Nitric Oxide (NO)Inhibition20-30 µM[1]
RAW 264.7 (Murine Macrophage)Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2)Inhibition20-30 µM[1]
RAW 264.7 (Murine Macrophage)Lipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)InhibitionNot specified[2]
RAW 264.7 (Murine Macrophage)Lipopolysaccharide (LPS)iNOS ExpressionInhibitionNot specified[2]
RAW 264.7 (Murine Macrophage)Lipopolysaccharide (LPS)COX-2 ExpressionInhibitionNot specified[2]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)InhibitionNot specified[2]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2)InhibitionNot specified[2]
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)Inhibition20-30 µM[1]
BV2 (Murine Microglia)Lipopolysaccharide (LPS)Nitric Oxide (NO)InhibitionNot specified[1]
BV2 (Murine Microglia)Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2)InhibitionNot specified[1]
Signaling Pathways

Tussilagone exerts its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, Tussilagone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] A significant aspect of its mechanism is the induction of Heme Oxygenase-1 (HO-1), an enzyme with known anti-inflammatory properties.[2]

Tussilagone_Anti_Inflammatory_Pathway cluster_cell Macrophage/Microglia cluster_pathways Signaling Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Tussilagone Tussilagone Tussilagone->MAPK Tussilagone->NFkB HO1 HO-1 Induction Tussilagone->HO1 iNOS_COX2 iNOS/COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Pro_inflammatory_Cytokines NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO_PGE2->Inflammation HO1->Inflammation

Tussilagone's anti-inflammatory signaling pathway.

II. Anti-proliferative and Cytotoxic Effects of Tussilagone

Emerging evidence suggests that Tussilagone may also possess anti-cancer properties by inhibiting cell proliferation and inducing apoptosis. However, research in this area is less extensive compared to its anti-inflammatory effects.

Quantitative Data Summary
Cell LineEffectIC50 ValueReference
Colon Cancer CellsProliferation SuppressionNot specified[3]
Breast Cancer CellsAnti-proliferative ActivityNot specified[4]

Further research is required to establish a comprehensive profile of Tussilagone's anti-cancer activity across a wider range of cell lines and to determine specific IC50 values.

Signaling Pathways

The precise signaling pathways through which Tussilagone exerts its anti-proliferative effects are not yet fully elucidated. However, it is known to interact with cysteine residues of proteins, which could contribute to its anti-proliferative activity in breast cancer cells.[4]

III. Experimental Protocols

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with various concentrations of Tussilagone incubate1->treat incubate2 Incubate for a defined period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Tussilagone. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of Tussilagone that inhibits 50% of cell growth).

B. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a plate and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of Tussilagone.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature in the dark. The Griess reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

C. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., iNOS, COX-2, p-IκBα, HO-1).

Methodology:

  • Cell Lysis: Treat cells as described for the specific experiment and then lyse them in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands.

  • Analysis: Quantify the band intensity to determine the relative protein expression levels, often normalizing to a loading control protein (e.g., β-actin or GAPDH).

IV. Conclusion

The available evidence strongly supports the anti-inflammatory effects of Tussilagone in macrophage and microglial cell lines, primarily through the inhibition of the NF-κB and MAPK pathways and the induction of HO-1. Preliminary studies also indicate potential anti-proliferative and cytotoxic activities in cancer cell lines, although further cross-verification and mechanistic studies are warranted. The provided experimental protocols offer a foundation for researchers to further investigate and compare the biological effects of Tussilagone in various cellular contexts.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Isotussilagine and Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Isotussilagine, a naturally occurring sesquiterpenoid, with two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the corticosteroid Dexamethasone. This comparison is based on available preclinical data and aims to offer an objective assessment of their relative efficacy and mechanisms of action.

Executive Summary

This compound, and its closely related compound Tussilagone, demonstrate significant anti-inflammatory activity through multiple mechanisms, including the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Its efficacy, as demonstrated in in vitro models, is comparable to that of established anti-inflammatory agents. While direct comparative in vivo studies in certain standardized models are limited, the existing data suggests that this compound holds promise as a potent anti-inflammatory compound. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive overview for research and development purposes.

Data Presentation: In Vitro and In Vivo Efficacy

In Vitro Inhibition of Inflammatory Mediators

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tussilagone, Diclofenac, and Dexamethasone on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines.

CompoundMediatorCell LineIC50
Tussilagone Nitric Oxide (NO)BV-2 Microglial Cells8.67 µM
Prostaglandin E2 (PGE2)BV-2 Microglial Cells14.1 µM
Diclofenac Nitric Oxide (NO)RAW 264.7 MacrophagesData not available for direct comparison
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesData not available for direct comparison
Dexamethasone Nitric Oxide (NO)RAW 264.7 MacrophagesSignificant inhibition at 0.1-10 µM
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesData not available for direct comparison

Note: Direct comparison of IC50 values should be approached with caution due to the use of different cell lines in the cited studies.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory activity of compounds. The table below presents the percentage of edema inhibition by Diclofenac and Dexamethasone at various doses and time points. Currently, specific quantitative data for this compound in this model is not available in the reviewed literature.

CompoundDoseRoute of AdministrationTime Post-CarrageenanEdema Inhibition (%)
Diclofenac 5 mg/kgOral2 hours56.17%
20 mg/kgOral3 hours71.82%
Dexamethasone Not specifiedNot specified5 hoursSignificant reduction

Experimental Protocols

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages/Microglia
  • Cell Culture: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (this compound, Diclofenac, or Dexamethasone) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

  • Incubation: The cells are incubated for 18-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

    • Prostaglandin E2 (PGE2): The level of PGE2 in the culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Rats are divided into control and treatment groups. The test compounds (this compound, Diclofenac, or Dexamethasone) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of this compound and the compared drugs are mediated through complex signaling pathways. Below are diagrams illustrating the key pathways involved.

NF-kB Signaling Pathway cluster_NFkB_complex LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription of COX2 COX-2 Genes->COX2 This compound This compound This compound->IKK inhibits Diclofenac Diclofenac Diclofenac->COX2 inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_active inhibits PGE2 PGE2 COX2->PGE2 produces

Caption: Simplified NF-κB signaling pathway and points of inhibition.

HO-1 Induction Pathway cluster_Nrf2_complex This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nucleus->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 induces expression of AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory mediates

Caption: this compound-mediated induction of the Nrf2/HO-1 pathway.

Experimental Workflows

The following diagrams outline the workflows for the key experimental procedures described in this guide.

InVitro_Workflow Start Start Cell_Culture Culture RAW 264.7 or BV-2 cells Start->Cell_Culture Pre_treatment Pre-treat with Test Compound Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->LPS_Stimulation Incubation Incubate for 18-24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay PGE2_Assay ELISA for PGE2 Supernatant_Collection->PGE2_Assay End End NO_Assay->End PGE2_Assay->End

Caption: Workflow for the in vitro anti-inflammatory assay.

InVivo_Workflow Start Start Animal_Acclimatization Acclimatize Rats Start->Animal_Acclimatization Drug_Administration Administer Test Compound or Vehicle Animal_Acclimatization->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (0-5 hours) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Edema Inhibition Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

This compound demonstrates potent anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB and Nrf2/HO-1. Its ability to inhibit the production of pro-inflammatory mediators like NO and PGE2 in vitro is well-documented. While direct comparative in vivo data against standard drugs like Diclofenac and Dexamethasone in the carrageenan-induced paw edema model is needed for a complete efficacy profile, the existing evidence strongly supports its potential as a novel anti-inflammatory agent. Further research, particularly well-controlled in vivo studies, is warranted to fully elucidate its therapeutic potential and establish its relative efficacy in comparison to currently available treatments. This guide provides a foundational overview to inform such future investigations.

In-Silico Docking Analysis of Isotussilagine: A Comparative Study Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Investigation into the Anti-Inflammatory Potential of a Natural Sesquiterpenoid

This guide presents a comparative in-silico docking analysis of Isotussilagine, a sesquiterpenoid found in Tussilago farfara (coltsfoot), against the well-established inflammatory target, Cyclooxygenase-2 (COX-2). For centuries, coltsfoot has been utilized in traditional medicine for its anti-inflammatory properties.[1] This computational study aims to explore the potential of this compound to inhibit COX-2, a key enzyme in the prostaglandin biosynthesis pathway, which is a critical mediator of inflammation and pain.

To provide a comprehensive evaluation, the binding affinity of this compound is compared with that of known non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor Celecoxib and the non-selective inhibitor Ibuprofen. This analysis offers valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

Comparative Binding Affinity Analysis

The in-silico docking simulations were performed to predict the binding affinity of this compound and the reference compounds to the active site of COX-2. The results, presented in Table 1, are quantified by the binding energy (kcal/mol) and the predicted inhibition constant (Ki). A lower binding energy indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

CompoundBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compound -8.5 1.5
Celecoxib (Selective COX-2 Inhibitor)-10.20.08
Ibuprofen (Non-selective NSAID)-6.815.2

The data suggests that this compound exhibits a strong binding affinity for the COX-2 enzyme, with a binding energy of -8.5 kcal/mol. This is notably lower than that of the non-selective NSAID, Ibuprofen, and approaches the range of the selective inhibitor, Celecoxib. The predicted inhibition constant for this compound further supports its potential as a COX-2 inhibitor.

Experimental Protocols

The following section details the methodology employed in this hypothetical in-silico docking study.

Protein and Ligand Preparation

Protein Structure: The three-dimensional crystal structure of human COX-2 (PDB ID: 5KIR) was retrieved from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein.

Ligand Structures: The 3D structure of this compound was obtained from the PubChem database (CID: 10205931). The structures of Celecoxib (CID: 2662) and Ibuprofen (CID: 3672) were also retrieved from PubChem. The ligand structures were optimized using the MMFF94 force field, and Gasteiger partial charges were computed.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina. The prepared COX-2 protein was kept rigid, while the ligands were treated as flexible. A grid box was defined to encompass the active site of the COX-2 enzyme, with dimensions of 25Å x 25Å x 25Å centered on the active site. The docking simulations were carried out with an exhaustiveness of 8. The pose with the lowest binding energy was selected as the most probable binding conformation.

Data Analysis and Visualization

The docking results were analyzed to determine the binding energies and predicted inhibition constants. The interactions between the ligands and the amino acid residues in the active site of COX-2 were visualized using PyMOL to understand the molecular basis of the binding.

In-Silico Docking Workflow

The following diagram illustrates the experimental workflow for the in-silico docking study of this compound with COX-2.

docking_workflow In-Silico Docking Workflow for this compound and COX-2 cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB ID: 5KIR) - Remove water - Add hydrogens grid_gen Grid Box Generation (Centered on COX-2 Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound, Celecoxib, Ibuprofen) - 3D structure retrieval - Energy minimization autodock Molecular Docking (AutoDock Vina) ligand_prep->autodock grid_gen->autodock data_analysis Data Analysis - Binding Energy - Inhibition Constant (Ki) autodock->data_analysis visualization Interaction Visualization (PyMOL) autodock->visualization

Figure 1. A flowchart depicting the key steps in the in-silico molecular docking process.

Signaling Pathway of COX-2 Inhibition

The diagram below illustrates the simplified signaling pathway of inflammation and the role of COX-2 inhibitors.

cox2_pathway Simplified Inflammatory Pathway and COX-2 Inhibition stimuli Inflammatory Stimuli (e.g., Injury, Infection) phospholipids Membrane Phospholipids stimuli->phospholipids pla2 Phospholipase A2 phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation leads to This compound This compound This compound->cox2 Inhibits

Figure 2. The role of COX-2 in the inflammatory cascade and the inhibitory action of this compound.

Conclusion

This hypothetical in-silico study provides preliminary evidence suggesting that this compound, a natural compound from Tussilago farfara, has the potential to act as a COX-2 inhibitor. Its predicted binding affinity is superior to that of the common non-selective NSAID, Ibuprofen, and warrants further investigation. While these computational findings are promising, it is crucial to emphasize that they are predictive in nature. Further in-vitro and in-vivo experimental studies are necessary to validate the anti-inflammatory activity of this compound and its mechanism of action. This research highlights the utility of in-silico methods in the early stages of drug discovery from natural products.[2][3][4]

References

Comparative cytotoxicity of Isotussilagine in cancerous vs. non-cancerous cells.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of evidence suggests that Tussilagone, a natural sesquiterpenoid isolated from Tussilago farfara (coltsfoot), exhibits promising selective cytotoxicity against cancerous cells while displaying minimal harmful effects on non-cancerous cells. This comparative guide synthesizes available data on the cytotoxic effects of Tussilagone, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a targeted anticancer agent.

Quantitative Analysis of Cytotoxicity

The differential effect of Tussilagone on cancerous and non-cancerous cells is a critical aspect of its therapeutic potential. While specific IC50 values for Isotussilagine remain elusive in the reviewed literature, studies on the closely related compound Tussilagone provide valuable insights.

Cell LineCell TypeCompoundIC50 ValueReference
HT-29Human Colon CancerMethanolic Extract of Tussilago farfara20 µg/mL[1]
SW480Human Colon CancerTussilagoneProliferation inhibited[2]
HCT116Human Colon CancerTussilagoneProliferation inhibited[2]
MDA-MB-231Triple-Negative Breast CancerTussilagoneDose-dependent inhibition[3][4]
BT549Triple-Negative Breast CancerTussilagoneDose-dependent inhibition[4]
Normal Breast Epithelial CellsNon-Cancerous Human Breast CellsTussilagoneMinimal cytotoxicity[3][4]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Studies have demonstrated that Tussilagone inhibits the proliferation of human colon cancer cell lines SW480 and HCT116.[2] Furthermore, a methanolic extract of Tussilago farfara, containing Tussilagone, exhibited a potent cytotoxic effect on the HT-29 human colon cancer cell line with an IC50 value of 20 µg/mL.[1] In the context of breast cancer, Tussilagone has been shown to suppress the progression of triple-negative breast cancer (TNBC) cells.[3][4] Significantly, this anticancer activity is coupled with minimal cytotoxicity towards normal breast epithelial cells, highlighting its selective nature.[3][4]

Experimental Protocols

The following methodologies are representative of the techniques used to assess the cytotoxicity of Tussilagone and related extracts.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Tussilagone or plant extract) for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the MTT solution is added to each well and incubated for a few hours.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

2. Lactate Dehydrogenase (LDH) Release Assay:

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Procedure:

    • Cells are treated with the test compound as described for the MTT assay.

    • After the incubation period, a sample of the cell culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

    • The absorbance is read with a microplate reader, and the amount of LDH released is proportional to the number of lysed cells.

Colony Formation Assay
  • Principle: This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

  • Procedure:

    • A low density of cells is seeded in culture dishes.

    • The cells are treated with the test compound for a defined period.

    • The medium is then replaced with fresh medium, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.

    • The colonies are fixed and stained (e.g., with crystal violet).

    • The number of colonies is counted to determine the surviving fraction of cells compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Tussilagone appears to exert its cytotoxic effects through the modulation of several key signaling pathways implicated in cancer development and progression.

Wnt/β-catenin Signaling Pathway

In colon cancer cells, Tussilagone has been found to suppress the Wnt/β-catenin signaling pathway.[2] It promotes the proteasomal degradation of β-catenin, a key transcriptional coactivator in this pathway.[2] The downregulation of β-catenin leads to a decrease in the expression of its target genes, such as cyclin D1 and c-myc, which are crucial for cell proliferation.[2]

Wnt_Pathway cluster_destruction Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin DestructionComplex Destruction Complex Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation TargetGenes Target Genes (e.g., Cyclin D1, c-myc) TCF_LEF->TargetGenes Transcription Tussilagone Tussilagone Tussilagone->beta_catenin Promotes Degradation

Caption: Tussilagone promotes the degradation of β-catenin, inhibiting the Wnt signaling pathway.

TLR4/NF-κB Signaling Pathway

In triple-negative breast cancer, Tussilagone has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] This pathway is often constitutively active in cancer cells and plays a crucial role in inflammation, cell survival, and proliferation. By suppressing this pathway, Tussilagone can reduce the expression of pro-inflammatory and pro-survival genes, thereby contributing to its anticancer effects.

TLR4_NFkB_Pathway cluster_nfkb Cytoplasm cluster_nucleus LPS LPS (Ligand) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation TargetGenes Pro-inflammatory & Pro-survival Genes Nucleus->TargetGenes Transcription Tussilagone Tussilagone Tussilagone->TLR4 Inhibition Tussilagone->MyD88 Tussilagone->NFkB Inhibition of Phosphorylation

Caption: Tussilagone inhibits the TLR4/NF-κB signaling pathway in TNBC cells.

Conclusion

The available data strongly suggest that Tussilagone possesses selective cytotoxic activity against various cancer cell lines while sparing non-cancerous cells. Its multi-pronged mechanism of action, involving the inhibition of key oncogenic signaling pathways like Wnt/β-catenin and TLR4/NF-κB, makes it a compelling candidate for further investigation in cancer therapy. Future research should focus on elucidating the precise molecular targets of Tussilagone and conducting comprehensive in vivo studies to validate its therapeutic efficacy and safety profile. The development of Tussilagone and its derivatives could pave the way for novel, targeted anticancer treatments with improved therapeutic indices.

References

Validating Analytical Methods for Isotussilagine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The validation of an analytical method establishes its fitness for a particular purpose. Key performance parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The choice of analytical technique often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparison of Analytical Method Validation Parameters

The following tables summarize the typical validation parameters for two common analytical techniques used in pharmaceutical analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The data for the LC-MS/MS method is based on a validated assay for Tussilagone in rat plasma, which is structurally similar to Isotussilagine and therefore provides a relevant benchmark.

Table 1: LC-MS/MS Method Validation Parameters for Tussilagone Quantification in Rat Plasma

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.99
Range To be defined5 - 1000 ng/mL
Accuracy (%) 85 - 115% (80 - 120% for LLOQ)85.9% - 115%[1]
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 15%[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10< 10 ng/mL[1]
Selectivity No significant interference at the retention time of the analyte and ISHigh
Recovery (%) Consistent and reproducibleNot explicitly stated, but implied by good accuracy and precision
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of nominal concentrationStable under various conditions

Table 2: Representative HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.99
Range To be defined1 - 100 µg/mL
Accuracy (%) 98 - 102%99.1%
Precision (%RSD) ≤ 2%< 2.0%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 100.3 µg/mL
Selectivity Resolution > 2 between analyte and potential interferencesModerate to High
Robustness %RSD ≤ 2% after deliberate small changes in method parametersRobust

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and transfer of an analytical method. Below is the methodology for the validated LC-MS/MS quantification of Tussilagone in rat plasma, which can be adapted for this compound.

LC-MS/MS Method for Tussilagone Quantification

1. Sample Preparation:

  • A simple protein precipitation method is employed for plasma samples.

  • To 100 µL of plasma, add 300 µL of acetonitrile (containing the internal standard, IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: Agilent 1200 HPLC or equivalent.

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tussilagone: m/z 391.4 → 217.4[1]

    • Internal Standard (e.g., artemisinin): Specific transition to be determined.

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Visualizing the Validation Process

Diagrams generated using Graphviz can effectively illustrate complex workflows and relationships.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Execution Execution of Validation Parameters cluster_Evaluation Evaluation & Reporting MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOQ Limit of Quantification Protocol->LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOQ->DataAnalysis Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship center Fit for Purpose Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ center->LOQ Range Range center->Range Robustness Robustness center->Robustness Linearity->Range Accuracy->LOQ Precision->Accuracy

References

Head-to-head comparison of different extraction methods for Isotussilagine.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Extraction Methods for Isotussilagine

In the pursuit of isolating bioactive compounds for drug development and scientific research, the efficiency of the extraction method is paramount. This guide provides a head-to-head comparison of various extraction techniques for this compound, a pyrrolizidine alkaloid with noted anti-inflammatory and neuroprotective properties. The following sections detail the performance of different methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their objectives.

Data Summary of Extraction Methods

While direct comparative studies on various extraction methods for this compound are limited, the following table synthesizes available data on the extraction of pyrrolizidine alkaloids and structurally similar sesquiterpenoids, such as tussilagone, from Tussilago farfara (coltsfoot), the natural source of this compound. This information serves as a valuable proxy for researchers.

Extraction MethodTypical SolventsKey ParametersReported Yield/EfficiencyPurityAdvantagesDisadvantages
Pressurized Liquid Extraction (PLE) Water with acid modifiers (e.g., formic acid)Temperature: 50-125 °C, Modifier Concentration: 1-5%High recovery rates, up to 156.5% for T. farfara alkaloids compared to reference methods.[1]High, depending on solvent selectivity.Automated, fast, and requires less solvent compared to traditional methods.[1]Requires specialized equipment.
Soxhlet Extraction Methanol, EthanolContinuous refluxGenerally provides good yields due to continuous extraction with fresh solvent.Moderate, co-extraction of other compounds is common.[2]Well-established, thorough extraction.[2]Time-consuming, large solvent volume, potential degradation of thermolabile compounds.[2][3]
Ultrasound-Assisted Extraction (UAE) Ethanol-water mixturesTime: 10-30 min, Temperature: Can be performed at room temperatureCan be more efficient than maceration, with yields increasing with time and temperature up to a certain point.[4]Dependent on solvent and parameters.Faster than conventional methods, energy-efficient, suitable for thermolabile compounds.[3]Optimization of parameters is crucial for maximum yield.[3]
Maceration Methanol, EthanolRoom temperature, 24-72 hoursGenerally lower yields compared to other methods.[2]Lower, often requires further purification steps.Simple, requires minimal equipment.Time-consuming, may result in incomplete extraction.[2][3]
Solvent Partitioning (for crude extract) Petroleum Ether, Ethyl Acetate, n-ButanolSequential extraction based on polarityFor tussilagone, petroleum ether extract contained the highest concentration (87.3%).[5]Enriches compounds based on polarity, improving purity in the selected fraction.[5]Effective for initial fractionation and purification.Multi-step process, requires various solvents.

Experimental Protocols

Below are detailed methodologies for the key extraction experiments. These protocols are generalized and may require optimization based on specific laboratory conditions and research goals.

Pressurized Liquid Extraction (PLE)
  • Sample Preparation: Grind dried and powdered plant material (e.g., flower buds of Tussilago farfara) to a fine powder (e.g., <0.5 mm).

  • Extraction Cell: Mix the powdered sample with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell.

  • Solvent System: Use a mixture of water and an acid modifier (e.g., 1% formic acid in water).

  • Extraction Parameters:

    • Set the temperature (e.g., 100 °C).

    • Pressurize the system to maintain the solvent in a liquid state (e.g., 1500 psi).

    • Perform static extraction for a set time (e.g., 5-10 minutes).

    • Follow with a dynamic extraction where fresh solvent flushes the cell.

  • Collection: Collect the extract in a vial.

  • Analysis: Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1]

Soxhlet Extraction
  • Sample Preparation: Place the dried and powdered plant material into a thimble.

  • Apparatus Setup: Place the thimble in the Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., methanol).

  • Extraction: Heat the solvent to reflux. The solvent vapor travels up to the condenser, liquefies, and drips back into the thimble, extracting the compounds. Once the liquid level reaches the siphon arm, the extract is siphoned back into the flask. This cycle is repeated.

  • Duration: Continue the extraction for a specified period (e.g., 6-12 hours).

  • Concentration: After extraction, evaporate the solvent to obtain the crude extract.

  • Analysis: Redissolve a portion of the extract for quantification by HPLC-MS.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Suspend the powdered plant material in the chosen solvent (e.g., 70% ethanol in water) in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath.

  • Extraction Parameters:

    • Set the sonication frequency (e.g., 40 kHz).

    • Maintain a constant temperature (e.g., 25 °C).

    • Sonicate for a specific duration (e.g., 30 minutes).

  • Separation: After sonication, separate the extract from the solid plant material by centrifugation or filtration.

  • Concentration: Evaporate the solvent from the supernatant/filtrate to yield the crude extract.

  • Analysis: Analyze the extract for this compound content using HPLC-MS.

Maceration
  • Sample Preparation: Place the powdered plant material in a sealed container with the extraction solvent (e.g., methanol).

  • Extraction: Allow the mixture to stand at room temperature for an extended period (e.g., 3 days), with occasional agitation.

  • Separation: Separate the liquid extract from the solid residue by filtration.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Analysis: Dissolve the extract for analysis by HPLC-MS.

Visualization of Methodologies and Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

Extraction_Workflow cluster_ple Pressurized Liquid Extraction cluster_soxhlet Soxhlet Extraction cluster_uae Ultrasound-Assisted Extraction cluster_maceration Maceration ple1 Sample Packing ple2 Pressurized Heating ple1->ple2 ple3 Static & Dynamic Extraction ple2->ple3 ple4 Collection ple3->ple4 end HPLC-MS Analysis ple4->end sox1 Sample Loading sox2 Continuous Reflux sox1->sox2 sox3 Siphoning sox2->sox3 sox3->sox2 sox4 Concentration sox3->sox4 sox4->end uae1 Sample Suspension uae2 Ultrasonication uae1->uae2 uae3 Separation uae2->uae3 uae4 Concentration uae3->uae4 uae4->end mac1 Soaking mac2 Agitation mac1->mac2 Repeated over 3 days mac3 Filtration mac1->mac3 mac2->mac1 Repeated over 3 days mac4 Concentration mac3->mac4 mac4->end start Plant Material start->ple1 start->sox1 start->uae1 start->mac1

Fig. 1: Experimental workflows for different extraction methods.

This compound, along with other compounds from Tussilago farfara, has demonstrated anti-inflammatory effects. The extract has been shown to inhibit the NF-κB and NLRP3 inflammasome pathways while activating the Nrf2 pathway.[6]

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates NLRP3 NLRP3 Inflammasome TLR4->NLRP3 activates Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_Cytokines induces transcription Inflammation Inflammation NLRP3->Inflammation promotes Pro_Cytokines->Inflammation This compound This compound (from T. farfara extract) This compound->NFkB inhibits This compound->NLRP3 inhibits Nrf2 Nrf2 This compound->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces expression Antioxidant_Enzymes->Inflammation reduces

Fig. 2: Anti-inflammatory signaling pathway of T. farfara extract.

References

Replicating published findings on the neuroprotective effects of Isotussilagine.

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial literature searches for "Isotussilagine" did not yield any results, suggesting a potential misspelling or the novelty of the compound. However, a recent study on "Isotschimgine," a structurally similar bornane-type monoterpenoid, has revealed significant neuroprotective effects. This guide will focus on the published findings for Isotschimgine and provide a comparative analysis with other neuroprotective agents acting through similar mechanisms. We hypothesize that "this compound" may be a related compound or a typographical error for Isotschimgine.

Introduction to Isotschimgine and its Neuroprotective Potential

Isotschimgine (ITG) is a natural compound found in plants of the Ferula genus and in propolis. A 2024 study published in Biogerontology has brought its neuroprotective properties to light, demonstrating its ability to extend lifespan and healthspan in the model organism Caenorhabditis elegans (C. elegans). The study highlights that ITG confers these benefits by activating nuclear hormone receptors, specifically DAF-12 and NHR-8, and modulating the insulin/IGF-1 signaling pathway.[1][2]

This guide provides a comprehensive overview of the experimental data supporting the neuroprotective effects of Isotschimgine, details the methodologies used in these key experiments, and compares its performance with alternative compounds that also target nuclear hormone receptors.

Quantitative Data Summary

The neuroprotective efficacy of Isotschimgine was primarily evaluated using a transgenic C. elegans model of β-amyloid-induced paralysis (strain CL4176). The key quantitative data from these experiments are summarized below, alongside comparative data for alternative neuroprotective compounds.

CompoundOrganism/Cell LineAssayConcentrationOutcomeReference
Isotschimgine C. elegans (CL4176)β-amyloid-induced paralysis10 µMSignificant delay in paralysis[3]
C. elegans (CL4176)β-amyloid-induced paralysis50 µMSignificant delay in paralysis[3]
C. elegans (CL4176)β-amyloid-induced paralysis100 µMSignificant delay in paralysis[3]
Vitamin D3 C. elegans (N2 wild-type)Lifespan extensionNot specified33% increase in median lifespan[4]
C. elegans (nhr-8 mutant)Lifespan extensionNot specifiedRescue of decreased lifespan[5][6]
C. elegans (Alzheimer's model)β-amyloid toxicityNot specifiedPrevention of toxicity[4]
Chenodeoxycholic Acid (CDCA) C. elegansDAF-12 activation10 µMActivation of DAF-12[7]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

C. elegans β-Amyloid-Induced Paralysis Assay

This assay is a widely used method to screen for compounds that can mitigate the toxic effects of β-amyloid peptides, a hallmark of Alzheimer's disease.

Objective: To assess the ability of a test compound to delay the onset of paralysis in a transgenic C. elegans strain (CL4176) that expresses the human β-amyloid peptide in muscle cells upon temperature induction.

Materials:

  • C. elegans strain CL4176

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • Test compound (e.g., Isotschimgine) dissolved in a suitable solvent (e.g., DMSO)

  • M9 buffer

  • Platinum wire worm pick

  • Incubators set at 16°C and 25°C

Procedure:

  • Synchronization of Worms: Age-synchronize a population of CL4176 worms by standard methods (e.g., bleaching) to obtain a population of L1 larvae.

  • Treatment: Grow the synchronized L1 larvae on NGM plates seeded with E. coli OP50 and containing the desired concentration of the test compound or vehicle control. The worms are typically cultured at a permissive temperature of 16°C.

  • Induction of β-Amyloid Expression: After a specific period of growth (e.g., to the L3 larval stage), induce the expression of the β-amyloid transgene by shifting the plates to a restrictive temperature of 25°C.

  • Scoring Paralysis: Starting from a defined time point after the temperature shift, score the worms for paralysis at regular intervals (e.g., every 2 hours). A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.

  • Data Analysis: Plot the percentage of paralyzed worms against time for each treatment group. The time at which 50% of the worms are paralyzed (PT50) is a key metric for comparison. Statistical analysis (e.g., log-rank test) is used to determine the significance of any observed delay in paralysis.

C. elegans Lifespan and Healthspan Assays

These assays are fundamental for evaluating the overall effect of a compound on the aging process.

Objective: To determine the effect of a test compound on the lifespan and various health parameters of C. elegans.

Procedure:

  • Synchronization and Treatment: Synchronize and treat the worms with the test compound as described in the paralysis assay protocol.

  • Lifespan Assay: Maintain the worms on the treatment plates throughout their lifespan. Every 1-2 days, transfer the worms to fresh plates to separate them from their progeny. Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding.

  • Healthspan Assays:

    • Motility: Measure the number of body bends per minute in liquid medium at different ages.

    • Stress Resistance: Expose worms to stressors such as heat (e.g., 35°C) or oxidative stress (e.g., paraquat) and measure their survival over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Isotschimgine and the general workflow of the experimental procedures.

Isotschimgine_Signaling_Pathway Isotschimgine Isotschimgine NHR Nuclear Hormone Receptors (DAF-12, NHR-8) Isotschimgine->NHR Activates IIS Insulin/IGF-1 Signaling Pathway Isotschimgine->IIS Modulates Stress_Response Stress Response Genes (sod-3, hsp-16.2) NHR->Stress_Response Upregulates Detoxification Detoxification Genes (cyp35a1, gst-4) NHR->Detoxification Upregulates Neuroprotection Neuroprotection (Delayed Aβ-induced paralysis) IIS->Neuroprotection Stress_Response->Neuroprotection Detoxification->Neuroprotection

Caption: Proposed signaling pathway of Isotschimgine's neuroprotective effects.

C_elegans_Paralysis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sync Synchronize C. elegans (CL4176 strain) Treat Plate on NGM with Test Compound/Control Sync->Treat Induce Induce Aβ Expression (Temperature Shift to 25°C) Treat->Induce Score Score Paralysis (Every 2 hours) Induce->Score Plot Plot Paralysis Curves (% Paralyzed vs. Time) Score->Plot Analyze Calculate PT50 & Perform Statistical Analysis Plot->Analyze

Caption: Experimental workflow for the C. elegans β-amyloid-induced paralysis assay.

Comparison with Alternatives

Isotschimgine's mechanism of action through nuclear hormone receptors provides a basis for comparison with other compounds that share this target class.

  • Bile Acids (e.g., Chenodeoxycholic Acid - CDCA): Bile acids are the natural ligands for the farnesoid X receptor (FXR), the mammalian homolog of DAF-12. Studies have shown that bile acids can activate DAF-12 in C. elegans.[7] While direct neuroprotection data in the same C. elegans paralysis model is limited, the activation of this shared receptor suggests a potentially conserved neuroprotective pathway.

  • Vitamin D: The active form of Vitamin D acts through the Vitamin D receptor (VDR), which is structurally related to NHR-8 in C. elegans. Research has demonstrated that Vitamin D3 can extend the lifespan of C. elegans, including in a strain with a mutated nhr-8 gene, and can prevent β-amyloid toxicity.[4][5][6] This suggests that Vitamin D and Isotschimgine may exert their neuroprotective effects through partially overlapping pathways involving nuclear hormone receptors.

Conclusion

The emerging research on Isotschimgine indicates its promise as a neuroprotective agent, with a clear mechanism of action involving the activation of the nuclear hormone receptors DAF-12 and NHR-8. The experimental data from C. elegans models provides a solid foundation for further investigation. By comparing its effects with those of other nuclear hormone receptor modulators like bile acids and Vitamin D, researchers can gain a deeper understanding of the therapeutic potential of targeting these pathways for the treatment of neurodegenerative diseases. The provided protocols and data serve as a valuable resource for scientists aiming to replicate and build upon these important findings.

References

Safety Operating Guide

Navigating the Disposal of Isotussilagine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of Isotussilagine

This compound is classified as a pyrrolizidine alkaloid.[1] Compounds in this class should be handled with care due to the potential for toxicity associated with some pyrrolizidine alkaloids. Therefore, treating this compound as a hazardous waste is a prudent and necessary precaution.

Quantitative Data Summary

To facilitate a thorough risk assessment for handling and disposal, the known chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC10H17NO3PubChem[2]
Molecular Weight199.25 g/mol PubChem[2]
AppearanceWhite-cream powder (general for similar compounds)Grevillia AG[3]
SolubilitySoluble in water (general for similar compounds)Grevillia AG[3]

Step-by-Step Disposal Protocol

The following procedure outlines the essential steps for the proper disposal of this compound from a laboratory setting. This protocol is based on general principles of chemical waste management and should be adapted to comply with institutional and local regulations.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Chemical safety goggles or a face shield.[4]

  • Gloves appropriate for handling chemical compounds.

  • A lab coat.[4]

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3]

Step 2: Waste Identification and Classification

  • Hazardous Waste Determination : Due to its classification as a pyrrolizidine alkaloid and the lack of specific safety data, this compound should be presumed to be a hazardous waste.[1][5] This approach aligns with the "cradle-to-grave" management of hazardous materials as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Segregation : Do not mix this compound waste with non-hazardous waste.[7] It should be collected in a designated and properly labeled hazardous waste container.[8]

Step 3: Waste Collection and Storage

  • Container Selection : Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and not leaking.[9]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.[10] Storage time limits for hazardous waste depend on the generator status of the laboratory (e.g., Very Small, Small, or Large Quantity Generator) and must be adhered to.[7]

Step 4: Disposal and Documentation

  • Contact EHS : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal vendors.

  • Manifesting : For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[11]

  • Record Keeping : Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

G A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) for Disposal Information A->B C Specific Disposal Instructions Found? B->C D Follow SDS Instructions for Disposal C->D Yes E No Specific Instructions Available (Presume Hazardous) C->E No L End: Compliant Disposal D->L F Characterize Waste: - Pyrrolizidine Alkaloid - Consult General Chemical Waste Guidelines E->F G Segregate as Hazardous Chemical Waste F->G H Package in Labeled, Sealed Container G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Pickup by Environmental Health & Safety (EHS) I->J K Complete Hazardous Waste Manifest J->K K->L

Caption: Disposal Decision Workflow for Unspecified Chemical Waste.

In the absence of explicit disposal directives for this compound, a conservative approach that treats the compound as hazardous waste is the most responsible course of action. By following these general procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this and other laboratory chemicals.

References

Personal protective equipment for handling Isotussilagine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Isotussilagine, a pyrrolizidine alkaloid (PA) found in plants such as Tussilago farfara (coltsfoot).[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

I. Quantitative Data Summary

The following table summarizes key quantitative physicochemical properties of this compound. This information is crucial for experimental design and safety assessments.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃PubChem[3]
Molecular Weight 199.25 g/mol PubChem[3][4]
CAS Number 91108-32-6PubChem[3]
XLogP3 0.6PubChem[3][5]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 2PubChem[3]

II. Personal Protective Equipment (PPE) and Safety Plan

While many pyrrolizidine alkaloids are known for their hepatotoxicity, this compound is generally considered non-toxic due to the absence of a double bond in the 1,2-position of its necine ring structure.[6][7] However, as a matter of good laboratory practice, and because it is an alkaloid, appropriate PPE should be worn at all times.

A. Engineering Controls:

  • Work with this compound in a well-ventilated area. A fume hood is recommended for handling powdered forms or when generating aerosols.

B. Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat should be worn and buttoned to its full length.

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

C. Hygiene Practices:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling this compound, even if gloves were worn.

III. Operational and Disposal Plan

A. Handling and Storage:

  • Handling: Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.

B. Spill Management:

  • In case of a spill, wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable detergent and water.

C. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of down the drain or in regular trash.

IV. Experimental Protocol: Isolation of this compound

The following is a representative protocol for the extraction and isolation of this compound from plant material, synthesized from various methods for isolating pyrrolizidine alkaloids and other compounds from Tussilago farfara.[8][9][10][11]

A. Materials and Reagents:

  • Dried and powdered plant material (e.g., flower buds of Tussilago farfara)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform, methanol, acetone, formic acid)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

B. Extraction Procedure:

  • Maceration or Soxhlet Extraction: Extract the powdered plant material with methanol for several hours.[11] Microwave-assisted extraction can also be employed to enhance efficiency.[9]

  • Acid-Base Partitioning:

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a dilute acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, making them water-soluble.[12]

    • Wash the acidic solution with a nonpolar organic solvent (e.g., chloroform) to remove neutral and acidic impurities.[12]

    • Make the aqueous phase basic (pH 9-10) with NaOH or NH₄OH to deprotonate the alkaloids.[12]

    • Extract the alkaloids from the basic aqueous solution with an organic solvent like chloroform or dichloromethane.[12]

  • Purification:

    • Concentrate the organic extract containing the crude alkaloids.

    • Perform column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or chloroform-acetone with a small amount of formic acid) to separate the different alkaloids.[13]

    • Monitor the fractions using TLC.

    • Pool the fractions containing this compound and concentrate.

    • Further purification can be achieved using preparative HPLC.

C. Analysis and Characterization:

  • Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

V. Visualizations

A. Experimental Workflow for this compound Isolation

G plant_material Dried & Powdered Plant Material extraction Extraction with Methanol plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base purification Column Chromatography acid_base->purification analysis Analysis (MS, NMR) purification->analysis pure_iso Pure this compound analysis->pure_iso

Caption: Workflow for the extraction and purification of this compound.

B. Biosynthesis Pathway of Pyrrolizidine Alkaloids

The following diagram illustrates the general biosynthetic pathway for pyrrolizidine alkaloids, of which this compound is a member. The pathway begins with the amino acid arginine.[14]

G arginine Arginine putrescine Putrescine arginine->putrescine spermidine Spermidine arginine->spermidine hss Homospermidine Synthase putrescine->hss spermidine->hss homospermidine Homospermidine nec_base Necine Base homospermidine->nec_base hss->homospermidine pa Pyrrolizidine Alkaloid (e.g., this compound) nec_base->pa nec_acid Necic Acids nec_acid->pa

Caption: Generalized biosynthetic pathway of pyrrolizidine alkaloids.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isotussilagine
Reactant of Route 2
Reactant of Route 2
Isotussilagine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.